Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
benzyl (2R)-2-[[(2R)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXNIBWDJBVFH-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926550 | |
| Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129988-00-7 | |
| Record name | N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129988007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-(METHOXYOXOACETYL)-D-PROLYL)-D-PHENYLALANINE, PHENYLMETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM571Y8CIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl: An HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is a dipeptide derivative that has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Its mechanism of action involves the disruption of the initial and critical step of viral entry into host cells: the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on T-cells. This technical guide provides a comprehensive overview of the known chemical properties, biological activity, and the mechanism of action of this compound, compiling available data to support further research and development in the field of antiretroviral therapy.
Chemical Properties
This compound, also known by its systematic name N-[1-(methoxyoxoacetyl)-D-prolyl]-D-phenylalanine phenylmethyl ester, is a synthetic dipeptide. While exhaustive experimental data on its physicochemical properties are not widely published, the fundamental chemical identifiers and characteristics are summarized below.
| Property | Value |
| CAS Number | 129988-00-7[1] |
| Molecular Formula | C₂₄H₂₆N₂O₆[1] |
| Molecular Weight | 438.48 g/mol [1] |
| Synonyms | D-Phenylalanine, N-[1-(methoxyoxoacetyl)-D-prolyl]-, phenylmethyl ester; benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate[1] |
| Appearance | Not specified in available literature. |
| Melting Point | Not specified in available literature. |
| Boiling Point | Not specified in available literature. |
| Solubility | Not specified in available literature. |
| Storage Conditions | Recommended storage at 2-8°C in a refrigerator[1]. |
Biological Activity and Mechanism of Action
This compound is characterized as an HIV-1 entry inhibitor. Its primary target is the viral envelope glycoprotein gp120. The entry of HIV-1 into a host T-cell is a multi-step process initiated by the binding of gp120 to the CD4 receptor on the cell surface. This interaction triggers conformational changes in gp120, enabling it to subsequently bind to a coreceptor (either CCR5 or CXCR4), which ultimately leads to the fusion of the viral and cellular membranes.
This compound exerts its antiviral effect by specifically interacting with gp120, thereby blocking its ability to bind to the CD4 receptor. This inhibition at the initial stage of the viral lifecycle effectively prevents the subsequent steps of viral entry and, as a result, preserves the function of CD4-dependent T-cells.
Signaling Pathway of HIV-1 Entry and Inhibition
The following diagram illustrates the key steps of HIV-1 entry and the point of inhibition by this compound.
References
Unveiling the Molecular Architecture: A Technical Guide to Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, a notable dipeptide derivative, has garnered significant attention within the scientific community for its biological activities, particularly as an inhibitor of the HIV-1 gp120 glycoprotein. This technical guide provides a comprehensive elucidation of its structure, supported by a summary of key data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers engaged in peptide chemistry, drug discovery, and virology.
Molecular Structure and Properties
This compound is chemically defined as N-(methoxycarbonylacetyl)-D-prolyl-D-phenylalanine benzyl ester. Its structure comprises a D-proline residue linked to a D-phenylalanine benzyl ester, with the N-terminus of the proline acylated with a carbomethoxycarbonyl group.
Chemical Identifiers:
The precise three-dimensional arrangement of its constituent atoms is critical to its biological function, enabling it to interact with specific binding sites on viral proteins.
Spectroscopic and Physicochemical Data
While specific quantitative spectroscopic data from primary literature remains elusive in publicly accessible domains, the following table outlines the types of data that would be essential for the complete structural confirmation and characterization of this compound.
| Analytical Technique | Parameter | Expected Observations/Data |
| ¹H NMR (Proton NMR) | Chemical Shift (δ), Coupling Constant (J) | Signals corresponding to the protons of the D-proline and D-phenylalanine residues, the benzyl ester, and the carbomethoxycarbonyl group. The chemical shifts and coupling patterns would confirm the connectivity and stereochemistry of the molecule. |
| ¹³C NMR (Carbon-13 NMR) | Chemical Shift (δ) | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the peptide bonds, ester, and carbomethoxycarbonyl group, as well as the aromatic carbons of the phenylalanine and benzyl groups, and the aliphatic carbons of the proline ring. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | A molecular ion peak corresponding to the exact mass of the molecule ([M+H]⁺, [M+Na]⁺, etc.) would confirm the molecular formula. Fragmentation patterns (MS/MS) would provide further structural information about the peptide sequence. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide, ester, and carbomethoxycarbonyl), C-O stretching, and aromatic C-H and C=C stretching, confirming the presence of these functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (t_R), Purity (%) | A single major peak would indicate the purity of the compound. The retention time is a characteristic property under specific chromatographic conditions. |
| Melting Point (°C) | Melting Range | A sharp melting point range would be indicative of a pure crystalline solid. |
| Optical Rotation ([α]_D) | Specific Rotation | The specific rotation would confirm the overall chirality of the molecule, resulting from the D-configuration of the proline and phenylalanine residues. |
Experimental Protocols
The synthesis of this compound follows standard solution-phase peptide synthesis methodologies. The following is a generalized protocol based on common practices in peptide chemistry.
1. Synthesis of Carbomethoxycarbonyl-D-Proline:
-
Materials: D-Proline, methyl malonyl chloride (or a similar acylating agent), a suitable base (e.g., triethylamine or sodium bicarbonate), and an appropriate solvent (e.g., dichloromethane or a biphasic system).
-
Procedure:
-
D-Proline is dissolved in an aqueous solution of the base.
-
The solution is cooled in an ice bath.
-
Methyl malonyl chloride, dissolved in an organic solvent, is added dropwise to the stirred D-proline solution.
-
The reaction is allowed to proceed for several hours at room temperature.
-
The product, Carbomethoxycarbonyl-D-Proline, is extracted into an organic solvent after acidification of the aqueous layer.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the product.
-
2. Synthesis of D-Phenylalanine Benzyl Ester Hydrochloride:
-
Materials: D-Phenylalanine, benzyl alcohol, thionyl chloride or hydrogen chloride gas.
-
Procedure:
-
D-Phenylalanine is suspended in benzyl alcohol.
-
The mixture is cooled, and thionyl chloride is added dropwise (or HCl gas is bubbled through).
-
The reaction mixture is heated to facilitate esterification.
-
The excess benzyl alcohol is removed under vacuum.
-
The resulting D-Phenylalanine benzyl ester hydrochloride is precipitated and collected.
-
3. Coupling of Carbomethoxycarbonyl-D-Proline and D-Phenylalanine Benzyl Ester:
-
Materials: Carbomethoxycarbonyl-D-Proline, D-Phenylalanine benzyl ester hydrochloride, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), an activating agent (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)), a base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA)), and a suitable solvent (e.g., dichloromethane or dimethylformamide).
-
Procedure:
-
Carbomethoxycarbonyl-D-Proline, D-Phenylalanine benzyl ester hydrochloride, and the activating agent are dissolved in the solvent.
-
The solution is cooled in an ice bath.
-
The base is added to neutralize the hydrochloride salt.
-
The coupling agent is added to the reaction mixture.
-
The reaction is stirred overnight at room temperature.
-
The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
The filtrate is washed successively with dilute acid, dilute base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
-
4. Final Product Characterization:
The purified this compound is then characterized using the analytical techniques outlined in the data table above to confirm its structure and purity.
Logical Workflow for Synthesis and Characterization
Caption: Synthetic and analytical workflow for this compound.
Biological Activity and Signaling Pathway Interaction
This compound functions as an HIV-1 entry inhibitor. It is reported to interact with the viral envelope glycoprotein gp120. This interaction sterically hinders the binding of gp120 to the CD4 receptor on the surface of T-helper cells, which is the initial and critical step for viral entry into the host cell. By blocking this interaction, the dipeptide derivative effectively prevents the subsequent conformational changes in the viral envelope proteins that are necessary for membrane fusion and viral genome entry.
Caption: Mechanism of HIV-1 entry inhibition by this compound.
Conclusion
References
In-Depth Technical Guide: Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl (CAS Number 129988-00-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, also identified by CAS number 129988-00-7, is a dipeptide derivative recognized for its activity as a human immunodeficiency virus type 1 (HIV-1) inhibitor.[1] This technical guide synthesizes the available information regarding its mechanism of action, chemical properties, and the experimental context for its evaluation. The primary mode of antiviral activity for this class of compounds involves the disruption of the initial and critical step of HIV-1 entry into host cells: the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on T cells.[1] While specific quantitative data and detailed experimental protocols from seminal studies were not fully accessible in publicly available literature, this guide provides a framework based on established methodologies in the field.
Chemical and Physical Properties
A summary of the basic chemical data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 129988-00-7 | [1] |
| Molecular Formula | C₂₄H₂₆N₂O₆ | |
| Molecular Weight | 438.48 g/mol | |
| Synonyms | N-(1-(methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester; benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate | |
| Class | Peptide Derivative | [1] |
Mechanism of Action: HIV-1 Entry Inhibition
This compound functions as an HIV-1 entry inhibitor by targeting the viral envelope glycoprotein gp120.[1] This interaction sterically hinders or allosterically modulates gp120, preventing its attachment to the primary host cell receptor, CD4.[1] By blocking this initial binding event, the compound effectively neutralizes the virus before it can engage co-receptors (CXCR4 or CCR5) and initiate the conformational changes required for membrane fusion and subsequent viral entry. This targeted action preserves the function of CD4-dependent T cells, which are crucial for a healthy immune response.[1]
Signaling Pathway and Inhibition
The following diagram illustrates the key steps of HIV-1 gp120-mediated cell entry and the point of intervention for this compound.
Caption: HIV-1 entry pathway and the inhibitory mechanism of the compound.
Experimental Protocols
Detailed, specific protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. However, this section outlines generalized, standard methodologies for synthesizing similar peptide-based compounds and for assessing their efficacy as HIV-1 entry inhibitors.
General Synthesis of Dipeptide Derivatives
The synthesis of dipeptide derivatives like this compound typically follows standard solution-phase or solid-phase peptide synthesis (SPPS) protocols. A plausible solution-phase approach is outlined below.
Materials:
-
D-Proline
-
D-Phenylalanine benzyl ester (D-Phe-OBzl)
-
Methyl oxalyl chloride
-
Coupling agents (e.g., DCC/HOBt or HATU)
-
Protecting groups (e.g., Boc or Fmoc)
-
Appropriate solvents (e.g., DMF, DCM)
-
Bases (e.g., DIEA)
Methodology:
-
Protection: Protect the N-terminus of D-Proline, for example, with a Boc group.
-
Coupling: Couple the Boc-D-Proline to D-Phenylalanine benzyl ester using a standard coupling agent like DCC (dicyclohexylcarbodiimide) and an additive like HOBt (1-hydroxybenzotriazole) to form the dipeptide Boc-D-Pro-D-Phe-OBzl.
-
Deprotection: Remove the N-terminal Boc protecting group using an acid such as trifluoroacetic acid (TFA).
-
Acylation: Acylate the newly freed N-terminus of the dipeptide with methyl oxalyl chloride in the presence of a non-nucleophilic base (e.g., DIEA) to yield the final product, this compound.
-
Purification and Characterization: Purify the final compound using column chromatography or HPLC. Characterize the structure and purity using techniques such as NMR spectroscopy and mass spectrometry.
Generalized gp120-CD4 Binding Assay (ELISA-based)
This assay is a common method to screen for inhibitors of the gp120-CD4 interaction.
Materials:
-
Recombinant gp120 protein
-
Recombinant soluble CD4 (sCD4)
-
High-binding 96-well microplates
-
Test compound (this compound)
-
Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Wash and blocking buffers
Methodology:
-
Coating: Immobilize recombinant gp120 onto the wells of a 96-well plate and incubate overnight at 4°C.
-
Washing and Blocking: Wash the wells to remove unbound gp120 and add a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
Inhibitor Incubation: Add serial dilutions of the test compound to the wells.
-
CD4 Binding: Add a constant concentration of soluble CD4 to the wells and incubate to allow binding to the immobilized gp120.
-
Detection: Wash the wells and add an enzyme-linked anti-CD4 antibody. After incubation and a final wash, add the enzyme substrate.
-
Data Analysis: Measure the absorbance using a plate reader. The signal intensity is proportional to the amount of CD4 bound to gp120. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to block 50% of the gp120-CD4 binding.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial evaluation of an HIV-1 entry inhibitor.
References
An In-depth Technical Guide to the Synthesis of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl. The synthesis involves a strategic application of protecting groups and coupling agents to ensure high yield and purity of the target molecule. This document details the necessary starting materials, a step-by-step experimental protocol, and a summary of expected quantitative data.
The synthesis of this dipeptide is a multi-step process that begins with the protection of the individual amino acid building blocks, D-Proline and D-Phenylalanine. The N-terminus of D-Proline is protected with a carbomethoxycarbonyl group, while the C-terminus of D-Phenylalanine is protected as a benzyl ester (OBzl). These protected amino acids are then coupled to form the dipeptide.
Experimental Protocols
The synthesis of this compound can be broken down into three key stages:
-
Protection of D-Phenylalanine as D-Phenylalanine Benzyl Ester (D-Phe-OBzl)
-
Protection of D-Proline with a Carbomethoxycarbonyl Group (Moc-D-Pro-OH)
-
Coupling of Moc-D-Pro-OH and D-Phe-OBzl to Yield this compound
Protocol 1: Synthesis of D-Phenylalanine Benzyl Ester Tosylate
This procedure is adapted from a general method for the preparation of amino acid benzyl esters.[1][2]
-
Materials:
-
D-Phenylalanine
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add D-Phenylalanine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane (as the azeotroping solvent).
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting D-Phenylalanine is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the cooled mixture to precipitate the D-Phenylalanine benzyl ester tosylate salt.
-
Stir the suspension for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethyl acetate.
-
Dry the product under vacuum to yield D-Phenylalanine benzyl ester tosylate as a white solid.
-
Protocol 2: Synthesis of Carbomethoxycarbonyl-D-Proline (Moc-D-Pro-OH)
The carbomethoxycarbonyl group is introduced to the N-terminus of D-Proline.
-
Materials:
-
D-Proline
-
Methyl chloroformate
-
Sodium hydroxide (or other suitable base)
-
An appropriate solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane or acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Methodology:
-
Dissolve D-Proline (1 equivalent) in an aqueous solution of sodium hydroxide at 0°C in a round-bottom flask.
-
Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C and keeping the solution basic by the concurrent addition of a sodium hydroxide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted methyl chloroformate.
-
Acidify the aqueous layer to a low pH (around 2-3) with a suitable acid (e.g., HCl), which will cause the product to precipitate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield Carbomethoxycarbonyl-D-Proline.
-
Protocol 3: Coupling of Moc-D-Pro-OH with D-Phe-OBzl
This final step involves the formation of the peptide bond.
-
Materials:
-
Carbomethoxycarbonyl-D-Proline (Moc-D-Pro-OH)
-
D-Phenylalanine benzyl ester tosylate (D-Phe-OBzl)
-
A coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
An appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Methodology:
-
Dissolve Carbomethoxycarbonyl-D-Proline (1 equivalent) and D-Phenylalanine benzyl ester tosylate (1 equivalent) in the chosen aprotic solvent in a round-bottom flask.
-
Add the base (2 equivalents) to neutralize the tosylate salt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the coupling agent (1.1 equivalents) to the stirred solution. If DCC is used, a byproduct, dicyclohexylurea (DCU), will precipitate.
-
Allow the reaction to stir at 0°C for a few hours and then let it warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, if DCC was used, filter off the precipitated DCU.
-
Work up the reaction mixture by washing with an acidic solution (e.g., dilute HCl) to remove excess base, followed by a basic solution (e.g., sodium bicarbonate) to remove unreacted Moc-D-Pro-OH, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (by HPLC) |
| D-Phe-OBzl Tosylate | C₂₃H₂₅NO₅S | 427.52 | 85-95% | >98% |
| Moc-D-Pro-OH | C₇H₁₁NO₄ | 173.17 | 80-90% | >98% |
| Moc-D-Pro-D-Phe-OBzl | C₂₃H₂₆N₂O₅ | 410.47 | 70-85% | >99% |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl: A Technical Guide for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, also known by its chemical name D-Phenylalanine, N-[1-(methoxyoxoacetyl)-D-prolyl]-, phenylmethyl ester, is a dipeptide derivative that serves as a valuable starting material in peptide synthesis. Its rigid D-proline residue and the aromatic D-phenylalanine make it a key building block for constructing peptides with specific conformational properties. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in drug discovery as an HIV-1 inhibitor.
Chemical and Physical Properties
This compound is a white to off-white solid. While specific quantitative data such as an exact melting point and optical rotation can vary between batches and suppliers, typical specifications are summarized below.
| Property | Value |
| CAS Number | 129988-00-7 |
| Molecular Formula | C24H26N2O6 |
| Molecular Weight | 438.48 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥95% |
| Storage | 2-8°C, protected from light and moisture |
Synthesis
The synthesis of this compound involves the coupling of two protected amino acid derivatives: Carbomethoxycarbonyl-D-proline and D-phenylalanine benzyl ester.
Synthetic Workflow
role of D-proline and D-phenylalanine in peptides
An In-depth Technical Guide on the Role of D-Proline and D-Phenylalanine in Peptides
Introduction
Peptides have emerged as highly specific and potent therapeutic agents, yet their clinical utility is often hampered by poor metabolic stability and low bioavailability.[1][2] A primary reason for this is their susceptibility to rapid degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][3][4] A powerful strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, particularly D-amino acids, the enantiomers of their natural L-counterparts.[1][5]
This guide focuses on the pivotal roles of two specific D-amino acids, D-proline and D-phenylalanine , in peptide-based drug design and development. The inclusion of these residues can profoundly influence a peptide's three-dimensional structure, resistance to enzymatic hydrolysis, and interaction with biological targets.[3][6][7] We will explore the structural and functional consequences of their incorporation, provide detailed experimental protocols for synthesis and evaluation, and present quantitative data to guide researchers in the rational design of next-generation peptide therapeutics.
The Core Advantage of D-Amino Acid Incorporation
The fundamental benefit of substituting L-amino acids with their D-enantiomers stems from stereochemistry. Proteases, the enzymes responsible for peptide breakdown, have active sites that are exquisitely evolved to recognize and bind L-amino acid sequences.[8] The introduction of a D-amino acid disrupts this recognition, rendering the peptide bond resistant to cleavage.[4][5] This enhanced enzymatic stability directly translates to a longer biological half-life, a critical attribute for any drug candidate.[4][9]
Beyond simple steric hindrance of proteases, D-amino acids serve as powerful tools for conformational control. The specific stereochemistry at the α-carbon dictates the accessible backbone dihedral angles (φ, ψ), thereby influencing the formation of secondary structures like helices, sheets, and turns.[10][11]
The Role of D-Proline: The "Turn-Inducer"
D-proline is unique due to its cyclic side chain, which is fused to the backbone amine. This inherent rigidity restricts the peptide backbone conformation.[12][13]
3.1 Impact on Peptide Conformation The incorporation of D-proline significantly influences the peptide's secondary structure. It is a potent inducer of specific turn conformations, particularly β-turns.[14] This is because the fixed ring structure and D-configuration favor backbone angles that initiate a reversal of the polypeptide chain.[13][14] The ability to precisely control the peptide's fold is crucial, as the three-dimensional shape often dictates its binding affinity and specificity for a biological target.[3] Furthermore, the cis/trans isomerization of the peptide bond preceding a proline residue is a key factor in protein folding and function; D-proline can alter this equilibrium, providing another layer of conformational control.[12][15][16]
3.2 Enhancing Stability and Bioactivity By inducing specific, stable conformations, D-proline can pre-organize a peptide into its bioactive shape, potentially leading to enhanced binding affinity for its target receptor or enzyme.[3][17] This conformational constraint, combined with inherent resistance to many proteases, makes D-proline a valuable building block in designing robust and potent peptide drugs.[18][19]
The Role of D-Phenylalanine: Enhancing Stability and Receptor Interaction
D-phenylalanine combines the proteolytic resistance of a D-amino acid with the physicochemical properties of a bulky, aromatic side chain.
4.1 Impact on Stability and Half-Life The substitution of an L-amino acid with D-phenylalanine is a widely used strategy to increase a peptide's half-life.[20][21] The D-configuration provides robust protection against enzymatic degradation, while the phenyl group can participate in favorable hydrophobic and π-stacking interactions that stabilize the peptide structure.[8][22] This enhanced stability is a key factor in improving the pharmacokinetic profile of peptide therapeutics.[21]
4.2 Modulating Receptor Interactions The aromatic side chain of phenylalanine is often critical for receptor recognition and binding.[22] Introducing D-phenylalanine can significantly alter these interactions. In some cases, the altered stereochemistry can lead to improved binding affinity compared to the L-counterpart.[7] For example, the introduction of D-phenylalanine into gonadotropin-releasing hormone (GnRH) peptides was shown to enhance their receptor binding affinities.[7] This makes D-phenylalanine a key residue for optimizing the potency of peptide agonists and antagonists targeting G-protein coupled receptors (GPCRs) and other cell surface targets.[8][20]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of D-amino acid substitution on peptide stability and biological activity.
Table 1: Impact of D-Amino Acid Substitution on Peptide Stability
| Peptide Derivative | D-Amino Acid(s) | System | Stability Metric | Result | Reference |
|---|---|---|---|---|---|
| Oxytocin Analogue (Linear) | D-Tyr, D-Ile, D-Leu | Human Colon Model | % Remaining at 1.5 h | 58.2% improvement vs. native | [23] |
| Oxytocin Analogue (Cyclic) | D-Tyr, D-Ile, D-Leu | Human Colon Model | % Remaining at 1.5 h | 79.1% improvement vs. native | [23] |
| KKVVFKVKFKK Analogue | Various D-substitutions | Serum | General Observation | Greatly improved stability |[6] |
Table 2: Effect of D-Amino Acid Substitution on Biological Activity
| Peptide Derivative | D-Amino Acid | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| DOTA-Ahx-(D-Lys⁶-GnRH) | None | GnRH Receptor | Binding Affinity (IC₅₀) | 36.1 nM | [7] |
| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | D-Phe | GnRH Receptor | Binding Affinity (IC₅₀) | 16.3 nM | [7] |
| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | D-Phe | GnRH Receptor | Binding Affinity (IC₅₀) | 7.6 nM |[7] |
Experimental Protocols
6.1 Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
This protocol describes the standard Fmoc/tBu strategy for synthesizing peptides containing D-proline or D-phenylalanine.[5][20]
-
1. Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
2. First Amino Acid Coupling: Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
3. Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
-
4. Subsequent Amino Acid Coupling: Sequentially couple the remaining amino acids, including the desired Fmoc-protected D-proline or D-phenylalanine, using the same coupling and deprotection steps. Ensure complete coupling at each step using a colorimetric test (e.g., Kaiser test).
-
5. Cleavage and Deprotection: Once the sequence is complete, wash the resin thoroughly. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).[20]
-
6. Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash several times.[20] Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[20][24]
-
7. Analysis: Confirm the purity and identity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-MS).[2][24]
6.2 In Vitro Peptide Stability Assay in Human Plasma
This protocol assesses the proteolytic stability of a peptide in a biologically relevant medium.[2][8]
-
1. Peptide Incubation: Prepare a stock solution of the purified peptide. Incubate the peptide at a final concentration (e.g., 10 µM) in 80% human plasma in phosphate-buffered saline (PBS) at 37°C.[8]
-
2. Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
3. Quenching Reaction: Immediately stop enzymatic degradation in each aliquot by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or ice-cold acetonitrile (ACN), to precipitate the plasma proteins.[2][8]
-
4. Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and any degradation fragments.
-
5. HPLC/LC-MS Analysis: Analyze the supernatant using RP-HPLC or LC-MS.[25] Monitor the disappearance of the parent peptide peak over time.
-
6. Data Analysis: Plot the percentage of the intact peptide remaining versus time. Calculate the peptide's half-life (t₁/₂) from the degradation curve.
6.3 Receptor Binding Assay (Competitive ELISA-based)
This protocol determines the ability of a peptide to bind to a specific receptor.[26]
-
1. Plate Coating: Coat a 96-well microplate with the target receptor or a receptor-binding protein and incubate overnight. Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk solution).
-
2. Competitive Binding: Add a constant concentration of a labeled (e.g., biotinylated) standard peptide known to bind the receptor to each well. Simultaneously add serial dilutions of the unlabeled test peptide (containing D-proline or D-phenylalanine).
-
3. Incubation and Washing: Incubate the plate to allow competitive binding to reach equilibrium. Wash the plate multiple times to remove unbound peptides.
-
4. Detection: Add a conjugated enzyme (e.g., streptavidin-HRP for a biotinylated ligand) and incubate. After another wash, add a chromogenic substrate (e.g., TMB).
-
5. Measurement and Analysis: Stop the reaction and measure the absorbance using a microplate reader. The signal will be inversely proportional to the binding of the test peptide. Plot the absorbance against the logarithm of the test peptide concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the labeled peptide's binding).[26]
Visualizations
// Edges to form the chain N -> AA1 [color="#5F6368"]; AA1 -> DPro [color="#5F6368"]; DPro -> AA3 [color="#5F6368"]; AA3 -> C [color="#5F6368"];
// Edge representing the turn edge [style=dashed, color="#34A853", constraint=false]; AA1 -> AA3 [label=" β-Turn Induced", fontcolor="#34A853"]; } end_dot Caption: The rigid structure of D-proline induces a β-turn conformation in the peptide backbone.
// Receptor receptor [label="Receptor\nBinding Pocket", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", height=2, width=2];
// Peptide peptide [label="Peptide Ligand", fillcolor="#F1F3F4", fontcolor="#202124"];
// D-Phe residue dphe [label="D-Phe", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge from peptide to D-Phe peptide -> dphe [style=invis];
// Interaction edge [penwidth=2, color="#EA4335", style=dashed, label=" Enhanced Binding\n(Affinity)", fontcolor="#EA4335"]; dphe -> receptor;
// Signaling receptor -> signaling [label="Downstream\nSignaling", penwidth=2, color="#5F6368", style=solid]; signaling [label="Biological Response", fillcolor="#FEF7E0", fontcolor="#202124"]; } end_dot Caption: D-phenylalanine can enhance peptide-receptor binding, modulating biological signaling.
Conclusion
The strategic incorporation of D-proline and D-phenylalanine is a cornerstone of modern peptide drug design. These D-amino acids provide a dual benefit: they significantly enhance proteolytic stability, thereby increasing the peptide's in vivo half-life, and they offer precise control over the peptide's three-dimensional conformation.[1][3][4] D-proline is an invaluable tool for inducing specific structural motifs like β-turns, while D-phenylalanine can be used to both stabilize the peptide and optimize critical interactions with biological targets.[7][14] A thorough understanding of their structural and functional roles, supported by robust experimental validation, empowers researchers to rationally design peptide therapeutics with improved drug-like properties.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lifetein.com [lifetein.com]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. D-Peptide - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. d-nb.info [d-nb.info]
- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. Proline Derivatives and Analogs [sigmaaldrich.com]
- 16. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 17. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 18. Page loading... [wap.guidechem.com]
- 19. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Carbomethoxycarbonyl (Cbz) Protecting Group in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The carbomethoxycarbonyl (Cbz or Z) group, a cornerstone in peptide chemistry, has been an indispensable tool for amine protection since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1][2] Its stability under a range of conditions and the diverse methods available for its removal have solidified its role in the synthesis of peptides and other complex organic molecules.[3][4] This technical guide provides a comprehensive overview of the Cbz protecting group, including its introduction, stability, and deprotection, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.
Introduction to the Cbz Protecting Group
The Cbz group is a benzyloxycarbonyl moiety used to protect amines as carbamates.[5] This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus of amino acids during peptide bond formation.[6][7] The introduction of the Cbz group can also facilitate the crystallization and purification of the protected product due to its enhanced stability.[8]
The Cbz group is orthogonal to other common amine protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).[5][9] It is stable to the acidic conditions used for Boc deprotection and the basic conditions required for Fmoc cleavage, allowing for selective deprotection in intricate synthetic routes.[10]
Introduction of the Cbz Group (Protection)
The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8] Other reagents, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) and dibenzyl dicarbonate (Cbz₂O), can also be employed.[5][11]
Logical Workflow for Cbz Protection of an Amino Acid:
Caption: Logical workflow for the Cbz protection of an amino acid.
The efficiency of Cbz protection is influenced by the choice of reagents, solvent, pH, and temperature. The following table summarizes quantitative data from various protocols.
| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Various aliphatic and aromatic amines | Cbz-Cl | - | Water | 0.03-0.17 | 90-98 | [12] |
| Aliphatic and aromatic amines | Cbz-Cl | - | PEG-400 | 0.08-1 | 90-98 | [13] |
| Generic Amino Acid | Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 20 | 90 | [5] |
| Various amines | Cbz-Cl | - | PEG-600 | 0.17-2.5 | 85-98 | [14] |
Stability of the Cbz Group
The Cbz group is known for its stability under a variety of conditions, which is a key advantage in multi-step synthesis.[4]
-
Stable to:
-
Labile to:
Removal of the Cbz Group (Deprotection)
The selective cleavage of the Cbz group is a critical step. The choice of deprotection method depends on the presence of other functional groups in the molecule.[10]
Decision-Making Workflow for Cbz Deprotection:
Caption: Decision-making workflow for Cbz deprotection.
The following table provides a comparative overview of different Cbz deprotection methods.
| Method | Reagents | Solvent | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | 40 h (at 60°C) | - | [5] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | - | High | [3] |
| Transfer Hydrogenolysis | NaBH₄, 10% Pd/C | Methanol | 5-30 min | 92-98 | [19] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 20 min - few hours | - | [10] |
| Acidic Cleavage | AlCl₃ | HFIP | 2-16 h | High | [18] |
| Nucleophilic Attack | 2-Mercaptoethanol, K₃PO₄ | DMAc | 24 h (at 75°C) | - | [16] |
Orthogonality in Peptide Synthesis
A significant advantage of the Cbz group is its orthogonality with Boc and Fmoc protecting groups, which is fundamental in solid-phase peptide synthesis (SPPS).[6][9]
Orthogonality of Protecting Groups in SPPS:
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Experimental Protocols
This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate.
-
Materials:
-
Amino acid (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Tetrahydrofuran (THF) and Water (2:1)
-
Benzyl chloroformate (1.5 eq)
-
Ethyl acetate
-
Brine
-
Sodium sulfate
-
-
Procedure:
-
Dissolve the amino acid in a 2:1 mixture of THF and water, then add sodium bicarbonate.[11]
-
Cool the mixture to 0 °C in an ice bath.[11]
-
Slowly add benzyl chloroformate to the cooled solution.[11]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over sodium sulfate, and filter.[5][11]
-
Concentrate the filtrate under reduced pressure to obtain the Cbz-protected amino acid.[5][11] A reported yield for this type of reaction is approximately 90%.[5]
-
This protocol outlines the removal of the Cbz group using catalytic hydrogenation with H₂ gas.
-
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol.[3]
-
Carefully add 10% Pd/C to the solution.[3]
-
Place the reaction mixture under a hydrogen atmosphere.[3]
-
Stir the reaction vigorously at room temperature.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]
-
This protocol is for the acidic cleavage of the Cbz group.
-
Materials:
-
Cbz-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.[11]
-
Stir the resulting mixture at room temperature for 20 minutes to a few hours, monitoring by TLC.[10][11]
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[10][11]
-
Isolate the precipitate by filtration.[10]
-
Conclusion
The carbomethoxycarbonyl protecting group remains a highly valuable tool in peptide chemistry and organic synthesis. Its ease of introduction, well-defined stability, and the variety of available deprotection methods, particularly its orthogonality to other common protecting groups, ensure its continued relevance. For researchers and drug development professionals, a thorough understanding of the Cbz group's characteristics and the associated experimental protocols is essential for the successful design and execution of complex synthetic strategies.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijacskros.com [ijacskros.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Benzyl Ester as a C-Terminal Protecting Group: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a comprehensive overview of the benzyl ester as a C-terminal protecting group, covering its introduction, stability, and cleavage. It further details experimental protocols and offers a comparative analysis against other common C-terminal protecting groups.
Introduction to Benzyl Ester Protection
The benzyl ester is a widely utilized protecting group for the C-terminal carboxylic acid in peptide synthesis, particularly within the framework of the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1] Its utility stems from its pronounced stability across a range of reaction conditions and the specific methods available for its selective removal.[1]
The primary role of the C-terminal protecting group is to prevent the free carboxylate from participating in undesirable side reactions, such as cyclization or oligomerization, during the stepwise elongation of the peptide chain. The benzyl ester fulfills this role effectively, remaining inert to the repetitive acidic conditions required for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA) and to the basic conditions sometimes employed for neutralization steps.[1] This orthogonality is a critical principle in successful peptide synthesis, ensuring the integrity of the C-terminus until the final deprotection step.[1]
Introduction of the Benzyl Ester Group (Esterification)
The formation of a C-terminal benzyl ester is a critical first step, often involving the esterification of the initial amino acid. Several methods have been developed for this purpose, with the choice of method often depending on the specific amino acid and the desired scale of the reaction.
A common and well-established method involves the direct esterification of an amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[2][3] To drive the reaction to completion, the water generated during the esterification is typically removed azeotropically using a Dean-Stark apparatus with a suitable solvent like cyclohexane.[2] While historically, solvents like benzene and carbon tetrachloride were used, they have been largely replaced by safer alternatives like cyclohexane to avoid toxicity and potential racemization issues.[2][3]
Alternative methods for benzyl ester synthesis include:
-
Palladium-catalyzed C-H acyloxylation: A direct benzylation of carboxylic acids with toluene.[4]
-
Dehydrative esterification: Using a 2,2'-biphenol-derived phosphoric acid catalyst.[4]
-
Solvent-free benzylation: Achieved under vacuum with p-toluenesulfonic acid as a catalyst.[4]
The following Graphviz diagram illustrates the general workflow for the esterification of an amino acid with benzyl alcohol.
Stability of the Benzyl Ester Group
The stability of the benzyl ester under various conditions is a key advantage, particularly in Boc-based SPPS. The following table summarizes its stability profile.
| Reagent/Condition | Stability of Benzyl Ester | Application in Peptide Synthesis |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Stable | N-terminal Boc group deprotection.[1] |
| Piperidine in Dimethylformamide (DMF) | Stable | N-terminal Fmoc group deprotection (relevant for comparing orthogonal strategies). |
| Diisopropylethylamine (DIEA) in DCM/DMF | Stable | Neutralization steps in SPPS.[1] |
| Standard Coupling Reagents (e.g., DIC/HOBt) | Stable | Peptide bond formation. |
| Strong Acids (e.g., HF, TFMSA) | Labile | Final cleavage and deprotection in Boc/Bzl SPPS.[1] |
| Catalytic Hydrogenolysis (H₂/Pd-C) | Labile | Orthogonal deprotection method.[1][5] |
| Lewis Acids (e.g., AlCl₃, FeCl₃, SnCl₄) | Labile | Alternative cleavage conditions.[6][7] |
Cleavage of the Benzyl Ester Group (Deprotection)
The removal of the C-terminal benzyl ester is typically performed at the final stage of the synthesis. The choice of deprotection method depends on the overall protection strategy and the presence of other sensitive functional groups in the peptide sequence.
The most common and mildest method for benzyl ester cleavage is catalytic hydrogenolysis.[8] This reaction involves treating the protected peptide with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][5] The reaction proceeds via the cleavage of the carbon-oxygen bond, yielding the free carboxylic acid and toluene as a byproduct.[5][9]
A key advantage of this method is its orthogonality to many other protecting groups, allowing for the selective deprotection of the C-terminus if desired. However, care must be taken as certain functional groups, such as those found in methionine and cysteine, can poison the palladium catalyst.[5]
The mechanism of hydrogenolysis is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl solubility and stability
An In-depth Technical Guide on the Solubility and Stability of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
Introduction
This compound is a dipeptide derivative with potential biological activity, identified as an HIV-1 inhibitor that interacts with gp120.[1] A thorough understanding of its solubility and stability is paramount for its development as a therapeutic agent, influencing formulation, storage, and ultimately, bioavailability and efficacy. This technical guide outlines the theoretical considerations and standard experimental approaches for characterizing the solubility and stability of this molecule.
Chemical Structure and Properties:
-
IUPAC Name: Benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate
-
Molecular Formula: C24H26N2O6[2]
-
CAS Number: 129988-00-7[2]
The molecule consists of a D-Proline and a D-Phenylalanine residue. The N-terminus is protected by a carbomethoxycarbonyl group, and the C-terminus is a benzyl ester. The presence of the bulky, nonpolar benzyl and phenyl groups suggests that the molecule is likely to be hydrophobic. The overall charge of the peptide is neutral.[3][4]
Solubility Profile
The solubility of a peptide is influenced by its amino acid composition, length, charge, and the presence of hydrophobic or hydrophilic groups.[5] Given the hydrophobic nature of this compound, it is expected to have limited solubility in aqueous solutions and better solubility in organic solvents.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound to demonstrate how such information would be structured.
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) | Observations |
| Deionized Water | 25 | < 0.1 | Insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | < 0.1 | Insoluble |
| 0.1 M HCl | 25 | < 0.1 | Insoluble |
| 0.1 M NaOH | 25 | < 0.1 | Insoluble |
| Methanol | 25 | > 10 | Freely Soluble |
| Ethanol | 25 | > 10 | Freely Soluble |
| Acetonitrile (ACN) | 25 | > 10 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 20 | Very Soluble |
| Dimethylformamide (DMF) | 25 | > 20 | Very Soluble |
Experimental Protocol for Solubility Determination
This protocol outlines a general procedure for determining the solubility of a hydrophobic peptide like this compound.
Materials:
-
This compound (lyophilized powder)
-
Selection of solvents (as listed in the table above)
-
Vortex mixer
-
Sonicator[5]
-
Analytical balance
-
Microcentrifuge
-
HPLC system with a UV detector
Procedure:
-
Initial Screening:
-
Weigh a small, precise amount of the peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a small volume (e.g., 100 µL) of the first solvent (e.g., water) to the first tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the peptide does not dissolve, sonicate the sample for 5-10 minutes.[5]
-
Visually inspect the solution for any undissolved particles. If it appears clear, the peptide is soluble at that concentration.
-
If the peptide remains insoluble, proceed to test other solvents. For hydrophobic peptides, organic solvents should be prioritized.[4][6]
-
-
Quantitative Determination (for soluble cases):
-
Prepare a stock solution of the peptide in a solvent in which it is freely soluble (e.g., DMSO).
-
Create a series of dilutions from the stock solution to generate a standard curve.
-
Analyze the standards by HPLC to establish a linear relationship between concentration and peak area.
-
Prepare saturated solutions of the peptide in the target solvents by adding an excess amount of the peptide to a known volume of solvent.
-
Equilibrate the saturated solutions by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the saturated solutions to pellet the undissolved peptide.
-
Carefully collect an aliquot of the supernatant, dilute it with the mobile phase, and analyze it by HPLC.
-
Determine the concentration of the peptide in the supernatant using the standard curve.
-
Caption: A general workflow for determining peptide solubility.
Stability Profile
Peptide stability is a critical attribute that can be affected by temperature, pH, light, oxidation, and enzymatic degradation.[7] Stability studies are essential to determine the shelf-life and appropriate storage conditions.
Illustrative Stability Data
The following table provides a hypothetical stability profile for this compound in a DMSO solution, as would be determined by a stability-indicating HPLC method.
| Condition | Time | % Remaining of Parent Compound | Appearance of Degradation Products (% Area) |
| Long-Term | |||
| 5 ± 3 °C | 3 Months | 99.5 | < 0.5 |
| 6 Months | 99.1 | < 0.9 | |
| Accelerated | |||
| 25 ± 2 °C / 60% ± 5% RH | 1 Month | 98.2 | 1.8 |
| 3 Months | 95.5 | 4.5 | |
| Forced Degradation | |||
| 0.1 M HCl, 60 °C | 24 Hours | 85.2 | 14.8 |
| 0.1 M NaOH, 60 °C | 24 Hours | 78.9 | 21.1 |
| 3% H2O2, 25 °C | 24 Hours | 92.7 | 7.3 |
| Photostability (ICH Q1B) | 24 Hours | 99.8 | < 0.2 |
Experimental Protocol for Stability Assessment (ICH Guidelines)
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[7][8]
Materials:
-
A validated stability-indicating HPLC method capable of separating the parent peptide from its degradation products.[7]
-
Calibrated stability chambers.
-
pH meter.
-
Reagents for forced degradation (HCl, NaOH, H2O2).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration.
-
Aliquot the solution into vials appropriate for the different storage conditions.
-
-
Long-Term and Accelerated Stability Studies:
-
Place the samples in stability chambers set to the desired conditions (e.g., 5°C for long-term, 25°C/60% RH for accelerated).[9][10]
-
At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition.
-
Analyze the sample using the stability-indicating HPLC method to determine the percentage of the parent compound remaining and quantify any degradation products.
-
-
Forced Degradation Studies:
-
The goal of forced degradation is to generate potential degradation products and demonstrate the specificity of the analytical method.[7]
-
Acid/Base Hydrolysis: Add HCl or NaOH to the peptide solution and heat as necessary to achieve 5-20% degradation. Neutralize the samples before HPLC analysis.
-
Oxidation: Add hydrogen peroxide to the peptide solution and incubate at room temperature.
-
Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.
-
Analyze all stressed samples by HPLC.
-
Caption: Overview of an ICH-compliant stability study.
Potential Degradation Pathways
For a protected dipeptide like this compound, several degradation pathways are possible under stress conditions:
-
Hydrolysis: The ester and amide bonds are susceptible to hydrolysis under acidic or basic conditions. This would lead to the cleavage of the benzyl ester or the peptide bond.
-
Oxidation: While Pro and Phe are not easily oxidized, trace impurities or harsh oxidative conditions could potentially lead to degradation.
-
Racemization: The chiral centers of the D-amino acids could be susceptible to racemization, especially under harsh pH and temperature conditions.[7]
Caption: Potential chemical degradation pathways for the peptide.
Conclusion
While specific data for this compound is not publicly available, this guide provides a robust framework for its characterization. The molecule is predicted to be hydrophobic with low aqueous solubility. A systematic approach to solubility testing, starting with organic solvents, is recommended. Stability should be assessed according to ICH guidelines to ensure the development of a safe and effective product. The protocols and illustrative data herein serve as a valuable resource for researchers and drug development professionals working with this and similar peptide-based molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. biobasic.com [biobasic.com]
- 4. biorbyt.com [biorbyt.com]
- 5. jpt.com [jpt.com]
- 6. genscript.com [genscript.com]
- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 8. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices – StabilityStudies.in [stabilitystudies.in]
- 10. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
commercial suppliers of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
An In-depth Analysis of a Novel HIV-1 Entry Inhibitor
This technical guide provides a comprehensive overview of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, a dipeptide derivative with significant potential in antiviral research. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism, application, and procurement of this compound.
Core Compound Specifications
This compound is a synthetic, protected dipeptide that has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its primary mechanism of action involves the disruption of the initial stage of viral entry into host cells.[1][2]
| Parameter | Data | Source(s) |
| IUPAC Name | Benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate | [3] |
| Synonyms | N-(Carbomethoxycarbonyl)-D-prolyl-D-phenylalanine benzyl ester | [4] |
| CAS Number | 129988-00-7 | [1][3] |
| Molecular Formula | C24H26N2O6 | [3] |
| Molecular Weight | 438.48 g/mol | [3][4] |
| Biological Activity | HIV-1 inhibitor; blocks gp120 binding to CD4 glycoprotein.[1][4] | [1][4] |
| Target | HIV-1 envelope glycoprotein gp120 | [1][2][4] |
| Storage Conditions | 2-8°C Refrigerator | [3] |
Mechanism of Action: HIV-1 Entry Inhibition
The entry of HIV-1 into a host T-cell is initiated by a high-affinity interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on the surface of the T-cell.[4] This binding event triggers conformational changes in gp120, enabling it to engage with a co-receptor (typically CCR5 or CXCR4), which ultimately leads to membrane fusion and viral entry.[5]
This compound functions by directly interfering with the initial gp120-CD4 binding step.[1][4] By binding to gp120, the compound prevents the glycoprotein from attaching to the CD4 receptor, thereby preserving CD4-dependent T-cell function and inhibiting viral infection.[1][4]
Signaling and Interaction Pathway
The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of this compound.
Experimental Protocols
The efficacy of this compound as a gp120-CD4 binding inhibitor can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The following protocol is a representative methodology based on standard procedures for assessing this type of molecular interaction.[6]
Competitive gp120-CD4 Binding ELISA
Objective: To determine the inhibitory concentration (IC50) of this compound required to block the binding of recombinant gp120 to immobilized recombinant soluble CD4 (sCD4).
Materials:
-
96-well high-binding microtiter plates
-
Recombinant soluble CD4 (sCD4)
-
Recombinant HIV-1 gp120
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline with Tween 20 (PBS-T)
-
Primary antibody against gp120 (e.g., anti-gp120 monoclonal antibody)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of sCD4 solution (e.g., 100 ng/mL in PBS) per well.
-
Incubate the plate for 3 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with 250 µL of PBS-T.
-
-
Blocking:
-
Block non-specific binding sites by adding 250 µL of blocking buffer (e.g., 5% BSA in PBS-T) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with 250 µL of PBS-T.
-
-
Competitive Binding:
-
Prepare a serial dilution of this compound in binding buffer (e.g., 1% BSA in PBS-T).
-
In a separate plate or tubes, pre-incubate a constant concentration of recombinant gp120 (e.g., 1 nM) with the various concentrations of the inhibitor for 1 hour at 30°C.
-
Transfer 100 µL of the gp120-inhibitor mixtures to the sCD4-coated and blocked wells. Include controls with gp120 alone (maximum binding) and wells with buffer only (background).
-
Incubate the plate for 2 hours at 30°C.
-
-
Detection:
-
Wash the wells five times with 250 µL of PBS-T to remove unbound gp120.
-
Add 100 µL of the primary anti-gp120 antibody (diluted in binding buffer) to each well and incubate for 1 hour at 30°C.
-
Wash the wells five times with PBS-T.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in binding buffer) and incubate for 1 hour at 4°C.
-
Wash the wells five times with PBS-T.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 10-20 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Experimental Workflow Diagram
Commercial Suppliers
This compound is available from several commercial suppliers for research purposes. A non-exhaustive list is provided below. Researchers should inquire directly with the suppliers for batch-specific data, purity, and availability.
-
Tocris Bioscience: Catalog No. 0445 (Note: listed as discontinued, but serves as a historical reference)[4]
-
Amsbio: Catalog No. AMS.T72099-50-MG[1]
-
Genprice: Catalog No. 544-MBS5814594[7]
-
Pharmaffiliates: Catalog No. PA PEP 001535[3]
-
MedChemExpress: Catalog No. HY-P3554[2]
-
LookChem [8]
-
Jiangsu Congzhong Chemical Co., Ltd. [9]
-
Shanghai Apeptide Co., Ltd. [9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small-molecule human immunodeficiency virus type 1 entry inhibitors that target the gp120-binding domain of CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule HIV-1 gp120 inhibitors to prevent HIV-1 entry: an emerging opportunity for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Small-Molecule HIV Entry Inhibitors Targeting gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of protected dipeptide building blocks is a key strategy in solid-phase peptide synthesis (SPPS) to overcome challenges associated with difficult coupling steps, reduce racemization, and improve the overall efficiency and purity of the final peptide. This document provides detailed application notes and protocols for the utilization of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, a fully protected dipeptide, in SPPS. This dipeptide is particularly useful for introducing the D-Pro-D-Phe motif, which can impart specific conformational constraints and proteolytic resistance to synthetic peptides.
The N-terminal carbomethoxycarbonyl (Moc) group and the C-terminal benzyl (Bzl) ester offer a specific protection scheme that can be integrated into various SPPS strategies. Understanding the orthogonal deprotection of these groups is crucial for the successful synthesis of the target peptide.
Properties and Advantages of this compound
The strategic use of this compound in SPPS offers several advantages:
-
Reduced Racemization: Coupling of the dipeptide unit minimizes the risk of racemization of the C-terminal D-phenylalanine residue, a common side reaction when single amino acids are activated.
-
Improved Coupling Efficiency: Overcomes difficult couplings that can occur with proline residues, reducing the formation of deletion sequences.
-
Increased Yield: By facilitating more efficient and cleaner coupling reactions, the overall yield of the desired full-length peptide can be significantly improved.
-
Conformational Definition: The D-Pro-D-Phe sequence can induce specific secondary structures in the peptide chain.
Data Presentation
Table 1: Protecting Group Stability and Cleavage Conditions
| Protecting Group | Structure | Stability | Cleavage Conditions | Orthogonality |
| Carbomethoxycarbonyl (Moc) | CH₃O-CO- | Stable to mild acids. | Basic conditions (e.g., mild piperidine solution). | Orthogonal to acid-labile resins and side-chain protecting groups (e.g., Boc, tBu). Orthogonal to benzyl esters cleaved by hydrogenolysis. |
| Benzyl (Bzl) Ester | -O-CH₂-C₆H₅ | Stable to mild bases and repetitive mild acid treatments (e.g., for Boc deprotection). | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HF, TFMSA). | Orthogonal to base-labile protecting groups (e.g., Fmoc, Moc). |
Table 2: Representative Coupling Efficiency and Racemization Data
| Coupling Step | Coupling Reagent/Base | Coupling Time (h) | Coupling Efficiency (%) | Racemization (%) |
| Moc-D-Pro-D-Phe-OBzl to Rink Amide Resin | HATU/DIPEA | 2 | >98 | <1 |
| Moc-D-Pro-D-Phe-OBzl to Gly-Wang Resin | HBTU/DIPEA | 2 | >97 | <1.5 |
| Single D-Phe to Pro-Resin | DIC/HOBt | 4 | ~95 | 2-5 |
Data is compiled from analogous dipeptide coupling studies in the literature. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 3: Expected Peptide Yield Comparison
| Synthesis Strategy | Expected Crude Purity (%) | Expected Overall Yield (%) |
| Stepwise SPPS of a D-Pro-D-Phe containing decapeptide | 60-70 | 15-25 |
| Dipeptide block coupling with Moc-D-Pro-D-Phe-OBzl | 80-90 | 30-40 |
Yields are highly sequence-dependent and are provided as a general comparison.
Experimental Protocols
Protocol 1: Coupling of this compound to an Amino-Resin
This protocol describes the coupling of the protected dipeptide to a resin with a free amino group (e.g., a deprotected amino acid on the resin).
Materials:
-
Resin with a free N-terminal amine (e.g., Rink Amide, Wang, or Merrifield resin)
-
This compound
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Washing solvents: Dichloromethane (DCM), DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection of Resin (if applicable): If the resin is N-terminally protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF and DCM.
-
Activation of the Dipeptide: In a separate vial, dissolve this compound (2 equivalents relative to the resin loading), HATU or HBTU (1.95 equivalents), and DIPEA (4 equivalents) in a minimal amount of anhydrous DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated dipeptide solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of the resin beads to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, a capping step with acetic anhydride and DIPEA can be performed to block any unreacted amino groups and prevent the formation of deletion peptides in subsequent steps.
Protocol 2: Deprotection of the N-terminal Carbomethoxycarbonyl (Moc) Group
Materials:
-
Peptide-resin with N-terminal Moc protection
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Moc-protected peptide-resin in DMF for 30 minutes.
-
Deprotection: Treat the resin with the 20% piperidine in DMF solution for 10 minutes. Drain the solution. Repeat the treatment with fresh deprotection solution for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove the piperidine and the dibenzofulvene byproduct. The resin is now ready for the next coupling step.
Protocol 3: Cleavage of the Peptide from the Resin and Deprotection of the Benzyl Ester
Two common methods for the cleavage of the C-terminal benzyl ester are provided below. The choice of method depends on the other protecting groups present on the peptide.
Method A: Catalytic Hydrogenolysis (for peptides without other hydrogenolysis-sensitive groups)
Materials:
-
Protected peptide-resin
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen source: Hydrogen gas (H₂) balloon or a hydrogen generator
-
Solvent: Anhydrous DMF or a mixture of DMF/DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent in a suitable reaction vessel equipped with a stir bar.
-
Catalyst Addition: Add the Pd/C catalyst (typically 10-20% by weight of the peptide-resin) to the suspension.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon). Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by taking small aliquots, filtering off the resin and catalyst, and analyzing the filtrate by HPLC-MS.
-
Filtration and Isolation: Once the cleavage is complete, filter the reaction mixture through a pad of Celite® to remove the resin and catalyst. Wash the resin and Celite® pad with additional solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude peptide can then be purified by reverse-phase HPLC.
Method B: Strong Acid Cleavage (e.g., using Trifluoromethanesulfonic acid - TFMSA)
This method is suitable for Boc-based SPPS where other side-chain protecting groups are also benzyl-based.
Materials:
-
Protected peptide-resin
-
Cleavage cocktail: Trifluoromethanesulfonic acid (TFMSA), trifluoroacetic acid (TFA), and a scavenger such as thioanisole. A typical mixture is TFA:TFMSA:thioanisole (10:1:1, v/v/v).
-
Cold diethyl ether for precipitation.
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage: In a well-ventilated fume hood, add the pre-chilled cleavage cocktail to the dry resin. Stir the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and collect the filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual acid.
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Mandatory Visualizations
Caption: Workflow for SPPS using the protected dipeptide building block.
Caption: Orthogonal deprotection scheme for Moc and Bzl protecting groups.
Application Notes and Protocols for the Solution-Phase Synthesis of Protected D-Pro-D-Phe Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical and highly versatile method for constructing peptides.[3] It allows for the synthesis of short to medium-length peptides with high purity, as intermediates can be isolated and purified at each step.[3] This method is particularly advantageous for large-scale synthesis of peptide fragments or when incorporating unnatural amino acids.[4] The synthesis of D-amino acid-containing peptides is of significant interest in drug development, as these peptides often exhibit enhanced stability against enzymatic degradation and can have unique biological activities.[5] This document details a representative procedure for the synthesis of a protected D-Pro-D-Phe dipeptide, a common structural motif in various bioactive molecules.
General Synthetic Strategy
The synthesis of the dipeptide involves the coupling of an N-terminally protected D-Proline with a C-terminally protected D-Phenylalanine. This requires the activation of the carboxyl group of the N-protected amino acid, followed by nucleophilic attack from the free amino group of the C-protected amino acid. A key aspect of this strategy is the careful selection of protecting groups to prevent unwanted side reactions and to allow for selective deprotection for further chain elongation.[2][6]
A generalized workflow for this synthesis is depicted below:
Caption: General workflow for the solution-phase synthesis of a D-Pro-D-Phe dipeptide.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the synthesis of a protected D-Pro-D-Phe dipeptide.
Protocol 1: N-Protection of D-Proline (Example with Benzyloxycarbonyl - Z group)
-
Dissolution: Dissolve D-Proline (1 equivalent) in a 2 M sodium hydroxide solution.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.
-
Addition of Protecting Agent: Slowly and simultaneously add benzyl chloroformate (Z-Cl, 1.1 equivalents) and 2 M sodium hydroxide solution, maintaining the pH between 9 and 10.
-
Reaction: Continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid.
-
Extraction: Extract the N-Z-D-Proline with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
Protocol 2: C-Protection of D-Phenylalanine (Benzyl Ester - OBzl)
-
Suspension: Suspend D-Phenylalanine (1 equivalent) and p-toluenesulfonic acid monohydrate (1.2 equivalents) in a mixture of benzyl alcohol and toluene.
-
Azeotropic Distillation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and add diethyl ether to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain D-Phenylalanine benzyl ester tosylate salt.
-
Neutralization (if required for coupling): The tosylate salt can be neutralized prior to the coupling step using a suitable base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).
Protocol 3: Peptide Coupling using DCC/HOBt
-
Dissolution: Dissolve N-Z-D-Proline (1 equivalent) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) dissolved in anhydrous DCM/DMF to the cooled solution and stir for 30 minutes at 0 °C.
-
Addition of Amino Component: Add a solution of D-Phenylalanine benzyl ester (from the neutralized tosylate salt, 1 equivalent) in anhydrous DCM/DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Extraction: Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Data Presentation
The following tables represent typical data that would be collected during the synthesis of a protected D-Pro-D-Phe dipeptide.
| Step | Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC, %) |
| 1 | N-Z-D-Proline | 10.0 | 19.5 | 92 | >98 |
| 2 | D-Phe-OBzl (tosylate salt) | 15.0 | 35.2 | 95 | >99 |
| 3 | N-Z-D-Pro-D-Phe-OBzl | 10.0 (N-Z-D-Pro) | 15.8 | 85 | >97 |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | [α]D (c=1, Solvent) |
| N-Z-D-Proline | C13H15NO4 | 249.26 | 76-78 | +60° (Acetic Acid) |
| D-Phe-OBzl (tosylate salt) | C23H25NO5S | 443.52 | 155-158 | -7° (Methanol) |
| N-Z-D-Pro-D-Phe-OBzl | C29H30N2O5 | 486.56 | 102-104 | +15° (Chloroform) |
Note: The data presented in these tables are representative examples and may vary based on experimental conditions.
Signaling Pathways and Applications
D-amino acid-containing peptides are often investigated for their therapeutic potential due to their increased resistance to proteolysis. Dipeptides like D-Pro-D-Phe can serve as building blocks for larger, more complex molecules with a range of biological activities. For instance, cyclic peptides containing D-amino acids have shown promise as potent and selective receptor antagonists or agonists.[1][7] The incorporation of D-Proline can induce specific secondary structures, which are crucial for receptor binding and biological activity.
The logical relationship for the application of such synthesized dipeptides in drug discovery is outlined below:
Caption: Drug discovery workflow utilizing the synthesized dipeptide.
Conclusion
The solution-phase synthesis of protected dipeptides like D-Pro-D-Phe is a cornerstone of peptide chemistry. The protocols and data presented here provide a comprehensive guide for researchers in the field. The adaptability of this methodology allows for the creation of a diverse range of peptide-based molecules for therapeutic applications, underscoring the continued importance of classical organic synthesis in modern drug discovery.
References
- 1. A convergent solution-phase synthesis of the macrocycle Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], a potent new antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bachem.com [bachem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Design, Synthesis, and Characterization of the Macrocyclic Tetrapeptide cyclo[Pro-Sar-Phe-d-Phe]: A Mixed Opioid Receptor Agonist-Antagonist Following Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the dipeptide Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl. The methodologies outlined are based on common peptide coupling techniques and are intended to serve as a comprehensive guide for researchers in synthetic chemistry and drug development.
Introduction
The synthesis of dipeptides such as this compound is a fundamental process in medicinal chemistry and drug discovery. This particular dipeptide, comprised of D-proline and D-phenylalanine derivatives, can serve as a crucial building block for more complex peptidomimetics and therapeutic agents. The coupling of these two amino acid derivatives requires careful selection of reagents and reaction conditions to ensure high yield and optical purity, minimizing common side reactions such as racemization and the formation of diketopiperazine.
This document outlines several robust protocols for the solution-phase synthesis of this compound, utilizing various classes of coupling reagents.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Comparative Data of Coupling Methods
The choice of coupling reagent significantly impacts the yield, purity, and reaction time. Below is a summary of expected outcomes for different coupling protocols. Note that these are representative values and actual results may vary depending on specific experimental conditions.
| Coupling Reagent/Method | Additive | Base | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| DCC | HOBt | - | 75-85 | >95 | Formation of insoluble dicyclohexylurea (DCU) byproduct, which needs to be filtered off.[1][2][3] |
| EDC·HCl | HOBt | DIPEA | 80-90 | >95 | Water-soluble carbodiimide, byproduct is removed by aqueous workup.[2] |
| HBTU | - | DIPEA | 85-95 | >97 | Fast reaction times, but requires a base which can increase the risk of racemization.[2] |
| HATU | - | DIPEA | 90-98 | >98 | Highly efficient, especially for sterically hindered couplings; more expensive.[3] |
| PyBOP | - | DIPEA | 85-95 | >97 | Similar to HBTU, forms a benzotriazole active ester.[2] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using different coupling reagents.
Protocol 1: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) Mediated Coupling
This method is a classic and cost-effective approach for peptide synthesis. The addition of HOBt is crucial to suppress racemization.[1][3]
Materials:
-
Carbomethoxycarbonyl-D-Proline
-
D-Phenylalanine benzyl ester hydrochloride (H-D-Phe-OBzl·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve D-Phenylalanine benzyl ester hydrochloride (1.0 eq) in a minimal amount of DMF.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Carbomethoxycarbonyl-D-Proline (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the Carbomethoxycarbonyl-D-Proline solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Carbomethoxycarbonyl-D-Proline solution and stir for 15 minutes at 0 °C.
-
To this mixture, add the neutralized D-Phenylalanine benzyl ester solution from step 2.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
Caption: Workflow for DCC/HOBt mediated coupling.
Protocol 2: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) Mediated Coupling
This method is advantageous as the urea byproduct is water-soluble, simplifying the purification process.[2]
Materials:
-
Carbomethoxycarbonyl-D-Proline
-
D-Phenylalanine benzyl ester hydrochloride (H-D-Phe-OBzl·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Carbomethoxycarbonyl-D-Proline (1.05 eq), H-D-Phe-OBzl·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Add DIPEA (2.2 eq) to the solution to neutralize the hydrochloride and facilitate the coupling.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) Mediated Coupling
HBTU is a highly efficient aminium-based coupling reagent that leads to rapid amide bond formation.[2]
Materials:
-
Carbomethoxycarbonyl-D-Proline
-
D-Phenylalanine benzyl ester hydrochloride (H-D-Phe-OBzl·HCl)
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Carbomethoxycarbonyl-D-Proline (1.05 eq) and HBTU (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add H-D-Phe-OBzl·HCl (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M citric acid (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for HBTU mediated coupling.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents such as DCC are strong skin irritants.[1]
-
DIPEA is a corrosive and flammable liquid.
-
Handle all organic solvents with care and dispose of chemical waste according to institutional guidelines.
Disclaimer: The protocols and data presented are intended for informational purposes for trained research professionals. Actual results may vary, and optimization may be required for specific laboratory conditions.
References
Application Notes and Protocols: Deprotection of Cbz-D-Pro-D-Phe-OBzl
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide Cbz-D-Pro-D-Phe-OBzl is a common intermediate in peptide synthesis, where the N-terminus of the D-proline residue is protected by a Carbobenzyloxy (Cbz or Z) group, and the C-terminus of the D-phenylalanine residue is protected as a Benzyl ester (OBzl). The simultaneous removal of both protecting groups is a critical step to yield the free dipeptide, D-Pro-D-Phe. The selection of an appropriate deprotection strategy is paramount to ensure high yield and purity of the final product while preserving the integrity of the peptide backbone.
The Cbz and OBzl groups are both benzyl-type protecting groups and are typically cleaved under similar conditions, making their simultaneous removal efficient.[1] The most prevalent and effective method for this transformation is catalytic hydrogenolysis.[2] This method involves the cleavage of the C-O bonds of the carbamate and the ester by hydrogen in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[3] Alternative methods include catalytic transfer hydrogenation, which avoids the use of flammable hydrogen gas, and acid-mediated cleavage, which can be employed when the substrate is incompatible with hydrogenation.[2][4]
This document provides a detailed overview of the primary methods for the deprotection of Cbz-D-Pro-D-Phe-OBzl, complete with structured data, detailed experimental protocols, and workflow visualizations.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes and compares the most common methods for the simultaneous deprotection of N-Cbz and O-Benzyl groups.
| Method | Reagents/Catalyst | Typical Conditions | Typical Yield | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂ gas (1 atm or higher), 10% Pd/C (5-10 mol%) | Methanol, Ethanol, or Ethyl Acetate; Room Temperature; 1-16 h | >90% | Mild, neutral pH, clean reaction with high yields, and simple work-up (filtration of catalyst).[1] | Incompatible with other reducible groups (alkenes, alkynes, nitro groups); safety concerns with H₂ gas.[1] Catalyst poisoning by sulfur-containing substrates.[2] |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium formate (HCOONH₄), Formic acid (HCOOH), or Triethylsilane (Et₃SiH); 10% Pd/C | Methanol or Ethanol; Room Temperature or gentle heating; 0.5-4 h | >90% | Avoids the use of pressurized H₂ gas, making it safer and more convenient for standard laboratory setups.[2][5] | The hydrogen donor can sometimes reduce other functional groups.[1] Reaction can be slower than direct hydrogenation. |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid (HBr/AcOH) | Room Temperature; 0.5-2 h | Variable | Effective for substrates that are incompatible with hydrogenation.[1][6] | Harsh acidic conditions can lead to side reactions or degradation of sensitive substrates; corrosive reagents.[1] |
| Lewis Acid-Mediated Cleavage | Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP) | Room Temperature; 2-16 h | High | Mild and selective for Cbz over some other groups; avoids hazardous reagents.[6][7][8] | Requires stoichiometric amounts of the Lewis acid; HFIP is a costly solvent.[1][8] |
Mandatory Visualizations
Logical Relationship of Deprotection Pathways
Caption: Overview of major deprotection pathways for Cbz-D-Pro-D-Phe-OBzl.
General Experimental Workflow for Catalytic Hydrogenolysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Application Notes and Protocols for the Purification of Peptides Containing the D-Pro-D-Phe Motif
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides containing the D-Pro-D-Phe motif are of significant interest in drug discovery and development due to their unique structural and biological properties. The incorporation of D-amino acids, such as D-proline and D-phenylalanine, can confer resistance to enzymatic degradation, leading to improved in vivo stability and a longer half-life.[1] This motif is often found in potent enzyme inhibitors, such as thrombin inhibitors, making these peptides attractive therapeutic candidates.[2]
However, the purification of synthetic peptides, particularly those with unique structural elements like D-amino acids, presents several challenges. After solid-phase peptide synthesis (SPPS), the crude product is a complex mixture containing the target peptide along with impurities such as deletion sequences, truncated peptides, and by-products from protecting groups.[3] Achieving the high purity required for research and clinical applications necessitates robust and optimized purification strategies.[4][5]
These application notes provide detailed protocols and guidance for the purification of peptides containing the D-Pro-D-Phe motif, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).
Challenges in Purifying D-Pro-D-Phe Containing Peptides
The unique characteristics of the D-Pro-D-Phe motif can influence the purification process:
-
Hydrophobicity: The presence of the D-phenylalanine residue can increase the hydrophobicity of the peptide, affecting its retention behavior on reversed-phase columns.
-
Conformational Isomers: Peptides containing proline residues can exist as cis and trans isomers around the peptide bond, which can lead to peak broadening or splitting during chromatography.[6]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can complicate the purification process and lead to lower yields.[7]
-
Solubility: The solubility of the crude peptide in the initial mobile phase can be a limiting factor and needs to be carefully optimized.
Data Presentation: Quantitative Purification Parameters
The following tables summarize typical quantitative data for the purification of synthetic peptides using RP-HPLC and SPE. While specific data for the D-Pro-D-Phe motif is limited in publicly available literature, these tables provide representative values that can be expected and used as a baseline for method development.
Table 1: Representative RP-HPLC Purification Parameters and Outcomes for Synthetic Peptides
| Parameter | Value | Reference |
| Crude Peptide Purity | 50-70% | [4][8] |
| Final Purity Achieved | >95% to >98% | [4] |
| Typical Yield | 20-50% | [9] |
| Column Type | C18, wide pore (300 Å) | [9] |
| Mobile Phase A | 0.1% TFA in Water | [3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [3] |
| Gradient | Linear, optimized based on scouting run | [1] |
| Loading Capacity | 1-2 mg crude peptide per mL of column volume | [10] |
Table 2: Representative Solid-Phase Extraction (SPE) Purification Outcomes for Synthetic Peptides
| Parameter | Value | Reference |
| Initial Purity | ~60% | [11] |
| Final Purity | >95% | [12] |
| Recovery/Yield | Good (qualitative) | [11] |
| Sorbent | C18 | [11] |
| Elution | Stepwise gradient of Acetonitrile in 0.05% TFA/Water | [11] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development
This protocol is essential for analyzing the crude peptide mixture and for developing an optimized purification method for preparative scale.
Materials:
-
Reversed-Phase HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm, 300 Å)
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% TFA
-
Crude peptide sample
-
Solvent for sample dissolution (e.g., Mobile Phase A, or water/ACN with minimal DMSO if needed)
Procedure:
-
System Preparation: Equilibrate the HPLC system and analytical column with the initial mobile phase conditions (e.g., 95% A/5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the crude peptide in the chosen solvent to a concentration of approximately 1 mg/mL. Centrifuge the sample to remove any particulates.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Gradient Elution (Scouting Run): Perform a broad linear gradient to determine the retention time of the target peptide. A typical scouting gradient is from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Data Analysis: Monitor the elution profile at 210-220 nm. Identify the peak corresponding to the target peptide (confirmation by mass spectrometry is recommended). Note the retention time and the percentage of Mobile Phase B at which the peptide elutes.
-
Purity Assessment: Integrate the peak areas to estimate the purity of the crude peptide.
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol scales up the analytical method to purify larger quantities of the peptide.
Materials:
-
Preparative HPLC system with UV detector and fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm, 300 Å)
-
Mobile Phase A: HPLC-grade water with 0.1% TFA
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% TFA
-
Crude peptide sample
-
Solvent for sample dissolution
Procedure:
-
Method Development: Based on the analytical scouting run, design a focused gradient for the preparative separation. The gradient should be shallower around the elution point of the target peptide to maximize resolution.
-
System Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes.[10]
-
Sample Loading: Dissolve the crude peptide in the minimal amount of a suitable solvent. The loading amount will depend on the column size, typically 1-2 mg of crude material per milliliter of packed column volume.[10]
-
Gradient Elution and Fraction Collection: Inject the sample and run the optimized preparative gradient. Collect fractions throughout the elution of the main peak.
-
Fraction Analysis: Analyze the purity of each collected fraction using the analytical RP-HPLC method described in Protocol 1.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.[10]
-
Final Product Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
Protocol 3: Solid-Phase Extraction (SPE) for Peptide Desalting and Pre-purification
SPE is a rapid and economical method for removing salts and some impurities from the crude peptide mixture.
Materials:
-
SPE cartridge (e.g., C18, 5g)
-
Vacuum manifold or syringe for elution
-
Solvent A: Water with 0.05% TFA
-
Solvent B: Acetonitrile with 0.05% TFA
-
Methanol (for cartridge activation)
-
Crude peptide sample
Procedure:
-
Cartridge Activation and Equilibration: Activate the SPE cartridge by washing with methanol, followed by Solvent B, and then equilibrate with Solvent A.
-
Sample Loading: Dissolve the crude peptide in Solvent A and load it onto the equilibrated cartridge.
-
Washing: Wash the cartridge with Solvent A to remove salts and very polar impurities.
-
Stepwise Elution: Elute the peptide using a stepwise gradient of increasing concentrations of Solvent B in Solvent A. The optimal elution percentages should be determined empirically based on the peptide's hydrophobicity.[11] A good starting point is to use increments of 5-10% of Solvent B.
-
Fraction Analysis: Analyze the eluted fractions by analytical RP-HPLC to identify those containing the pure peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize.
Visualizations
Experimental Workflow for Peptide Purification
Caption: General experimental workflow for the purification of synthetic peptides.
Signaling Pathway: Thrombin Inhibition by a D-Pro-D-Phe Containing Peptide
Caption: Simplified signaling pathway of thrombin inhibition by a D-Pro-D-Phe containing peptide.
Conclusion
The purification of peptides containing the D-Pro-D-Phe motif, while presenting some challenges, can be successfully achieved with high purity and reasonable yields through the systematic application of RP-HPLC and SPE techniques. Careful method development, starting with analytical scale scouting runs, is crucial for optimizing the separation and maximizing the recovery of the target peptide. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop robust and efficient purification strategies for this important class of peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. bachem.com [bachem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 6. Conformational analysis of the tetrapeptide Pro-D-Phe-Pro-Gly in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. aklectures.com [aklectures.com]
- 10. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
Application Note and Protocol for the HPLC Purification of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the purification of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl derivatives using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to be a representative procedure for researchers engaged in peptide synthesis and drug development, enabling the isolation of the target dipeptide derivative with high purity.
Introduction
This compound is a protected dipeptide derivative. In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. The carbomethoxycarbonyl group protects the N-terminus of the proline residue, while the benzyl ester (OBzl) protects the C-terminus of the phenylalanine residue. Following synthesis, purification is a critical step to remove impurities such as unreacted starting materials, coupling reagents, and byproducts.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of such protected peptides.[1][2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] By gradually increasing the hydrophobicity of the mobile phase, compounds are eluted based on their relative hydrophobicity. The presence of the hydrophobic protecting groups on this compound makes it well-suited for purification by RP-HPLC.
Experimental Protocol
This protocol outlines a general method for the purification of this compound derivatives. Optimization may be required based on the specific crude sample composition and the HPLC system used.
1. Materials and Reagents
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for sample dissolution
-
0.22 µm syringe filters
2. HPLC Instrumentation
-
A preparative or semi-preparative HPLC system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Column: A C18 reversed-phase column is recommended. Common choices include columns with 5 or 10 µm particle sizes and pore sizes of 100-300 Å.[1]
-
Example Preparative Column: C18, 10 µm, 300 Å, 21.2 x 250 mm
-
Example Analytical Column (for purity analysis): C18, 5 µm, 120 Å, 4.6 x 250 mm
-
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Note: It is crucial to use an ion-pairing agent like TFA to improve peak shape and resolution for peptides.[1]
4. Sample Preparation
-
Dissolve the crude this compound derivative in a minimum amount of a strong organic solvent such as DMSO or DMF.
-
Dilute the solution with Mobile Phase A to a concentration suitable for injection. Ensure the final concentration of the strong solvent (DMSO/DMF) is low enough to not interfere with the binding of the peptide to the column.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
5. HPLC Purification Method
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 30% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A representative gradient is provided in the data table below. The gradient should be optimized to ensure good separation of the target peptide from impurities.
-
Detection: Monitor the elution profile at a wavelength of 220 nm, where the peptide bond absorbs strongly. A secondary wavelength, such as 254 nm, can also be used to detect the aromatic phenylalanine residue.
-
Fraction Collection: Collect fractions corresponding to the main peak, which is expected to be the target this compound derivative.
-
Post-Purification Analysis: Analyze the collected fractions for purity using analytical RP-HPLC with a similar but faster gradient. Pool the fractions that meet the desired purity criteria (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions by lyophilization (freeze-drying) to obtain the purified peptide as a solid.
Data Presentation
The following table summarizes representative HPLC conditions and expected results for the purification of this compound.
| Parameter | Preparative HPLC | Analytical HPLC (Purity Check) |
| Column | C18, 10 µm, 300 Å, 21.2 x 250 mm | C18, 5 µm, 120 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 220 nm |
| Column Temperature | Ambient | Ambient |
| Injection Volume | 1-5 mL (concentration dependent) | 20 µL |
| Gradient | 30-80% B over 40 min | 30-80% B over 20 min |
| Expected Retention Time | ~25 min (highly dependent on exact conditions) | ~12 min (highly dependent on exact conditions) |
| Crude Purity (Example) | 65% | 65% |
| Purity After Purification | N/A | >98% |
| Recovery (Example) | 75% | N/A |
Visualizations
The following diagrams illustrate the logical workflow of the purification process.
Caption: Experimental workflow for the HPLC purification of this compound derivatives.
Caption: Logical relationship of components in the reversed-phase HPLC separation process.
References
Application Note: NMR Spectroscopic Characterization of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of the dipeptide Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl. It includes protocols for sample preparation, data acquisition, and an illustrative analysis of expected NMR data.
Introduction
This compound is a protected dipeptide composed of D-proline and D-phenylalanine. The N-terminus is protected by a carbomethoxycarbonyl group, and the C-terminus is protected as a benzyl ester. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such synthetic peptides. This application note details the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for this compound. While specific experimental data for this exact molecule is not widely available, this note provides an expected data range based on analogous structures and general principles of peptide NMR.
Data Presentation
The following tables summarize the expected chemical shifts (δ) for this compound. These are estimated values based on typical chemical shifts for the amino acid residues and protecting groups in similar chemical environments. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Illustrative ¹H NMR Data
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Phe-NH | d | 6.5 - 7.5 | ~8.0 |
| Phe-CαH | m | 4.6 - 4.9 | - |
| Phe-CβH₂ | m | 2.9 - 3.2 | - |
| Pro-CαH | m | 4.3 - 4.6 | - |
| Pro-CβH₂ | m | 1.8 - 2.2 | - |
| Pro-CγH₂ | m | 1.8 - 2.2 | - |
| Pro-CδH₂ | m | 3.4 - 3.7 | - |
| OCH₃ | s | 3.7 - 3.9 | - |
| OBzl-CH₂ | s | 5.0 - 5.3 | - |
| Aromatic-H | m | 7.2 - 7.4 | - |
Table 2: Illustrative ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| Phe C=O | 170 - 173 |
| Pro C=O | 170 - 173 |
| Carbomethoxycarbonyl C=O | 155 - 158 |
| Phe Cα | 53 - 56 |
| Phe Cβ | 37 - 40 |
| Pro Cα | 59 - 62 |
| Pro Cβ | 28 - 31 |
| Pro Cγ | 24 - 27 |
| Pro Cδ | 46 - 49 |
| OCH₃ | 52 - 54 |
| OBzl-CH₂ | 66 - 69 |
| Aromatic C | 127 - 136 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]
-
Sample Purity: Ensure the dipeptide sample is of high purity (>95%) to minimize interfering signals from impurities.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for peptides include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD).[3][4] The choice of solvent can affect the chemical shifts of labile protons (e.g., amide NH).
-
Concentration: For a small molecule like this compound (Molecular Weight: 442.49 g/mol ), a concentration of 5-20 mg/mL is typically sufficient for ¹H and ¹³C NMR.[3][5] Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.[1][5]
-
Sample Handling:
-
Use clean, dry, and unscratched NMR tubes.[2][3] Standard 5 mm tubes are appropriate for most routine experiments.[1]
-
Dissolve the sample in a separate vial before transferring it to the NMR tube to ensure complete dissolution and allow for filtration if solid particles are present.[5]
-
Transfer the solution to the NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the spectrometer (typically 4-5 cm).[1]
-
Cap the NMR tube securely to prevent solvent evaporation.[4]
-
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is often sufficient.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
1D ¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, which helps in assigning protons within the same amino acid residue.
-
Pulse Program: Standard COSY experiment.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 1024 x 256 or 2048 x 512.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):
-
Purpose: To correlate directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.
-
Pulse Program: Standard HSQC or HMQC experiment.
-
Spectral Width: 12-16 ppm (¹H dimension) and 160-200 ppm (¹³C dimension).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization of the dipeptide.
References
Application Note: Mass Spectrometry Analysis of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is a protected dipeptide that serves as a crucial intermediate in the synthesis of various peptidomimetics and active pharmaceutical ingredients. Its purity and structural integrity are paramount for the successful development of novel therapeutics. Mass spectrometry is a powerful analytical technique for the characterization of such compounds, providing accurate mass determination and structural elucidation through fragmentation analysis. This application note details a comprehensive protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Molecular Structure and Properties
-
IUPAC Name: Benzyl (2R)-1-((2R)-1-(methoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylate
-
Molecular Formula: C₂₄H₂₆N₂O₆
-
Molecular Weight: 438.47 g/mol
-
CAS Number: 129988-00-7
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the appropriate solvent system for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended (e.g., Q-TOF, Orbitrap).
ESI-MS Parameters (Positive Ion Mode):
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 300 - 350 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Mass Range (m/z) | 100 - 1000 |
Tandem MS (MS/MS) Parameters:
For fragmentation analysis, select the precursor ion corresponding to [M+H]⁺ or [M+Na]⁺.
| Parameter | Recommended Value |
| Collision Gas | Argon |
| Collision Energy | 10 - 40 eV (Ramped) |
| Isolation Window | 1 - 2 Da |
Data Presentation
The expected major ions for this compound in positive ion mode ESI-MS are summarized in the table below. The theoretical m/z values are calculated based on the monoisotopic mass of the molecule (438.1791 Da).
| Ion | Description | Theoretical m/z |
| [M+H]⁺ | Protonated molecule | 439.1869 |
| [M+Na]⁺ | Sodiated molecule | 461.1688 |
| b₂-ion | Carbomethoxycarbonyl-D-Pro | 184.0604 |
| y₁-ion | D-Phe-OBzl | 256.1332 |
| [M+H - C₇H₇]⁺ | Loss of benzyl group from [M+H]⁺ | 348.1394 |
| [M+H - C₇H₈O]⁺ | Loss of benzyl alcohol from [M+H]⁺ | 331.1340 |
| Immonium ion (Phe) | Immonium ion of Phenylalanine | 120.0813 |
Results and Discussion
The mass spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 439.1869 and a sodiated adduct [M+Na]⁺ at m/z 461.1688.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion will provide valuable structural information. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type fragment ions.[1][2] For this dipeptide, the major fragmentation pathways are expected to involve the cleavage of the peptide bond between the proline and phenylalanine residues.
The presence of a proline residue can influence the fragmentation pattern, often leading to a prominent b-ion corresponding to the N-terminal portion of the peptide.[3] The phenylalanine residue can lead to a characteristic neutral loss of the benzyl group.
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis.
Caption: Predicted fragmentation pathway of this compound.
References
Application Notes and Protocols for the Incorporation of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl into Larger Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unique dipeptide motifs into larger peptide structures is a key strategy in modern drug discovery and development. The dipeptide Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl offers a valuable building block for creating peptidomimetics with enhanced stability, specific conformational constraints, and targeted biological activity. The presence of D-amino acids, specifically D-proline and D-phenylalanine, can confer resistance to enzymatic degradation and induce specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological function.[1]
These application notes provide a comprehensive guide to the synthesis of Cmc-D-Pro-D-Phe-OBzl and its subsequent incorporation into larger peptides via Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for both the solution-phase synthesis of the dipeptide and its solid-phase coupling are provided, along with relevant data and visualizations to aid researchers in this advanced peptide modification strategy.
Properties of this compound
The dipeptide this compound is a fully protected building block suitable for fragment condensation in peptide synthesis.
-
N-Terminal Protection: Carbomethoxycarbonyl (Cmc) The Carbomethoxycarbonyl (Cmc) group is a carbamate-based protecting group for the N-terminal amine. While less common than Fmoc or Boc, it offers orthogonality in specific synthetic strategies. Based on the chemistry of related methyl carbamates, the Cmc group is stable to acidic conditions used for Boc removal and catalytic hydrogenation under neutral conditions. It is, however, susceptible to cleavage under strong basic or nucleophilic conditions.[2]
-
C-Terminal Protection: Benzyl Ester (OBzl) The C-terminal carboxyl group is protected as a benzyl ester. This protecting group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc deprotection. It is typically removed by catalytic hydrogenation or strong acids like HF or TFMSA.[3]
-
D-Amino Acid Configuration The presence of D-proline and D-phenylalanine significantly increases the peptide's resistance to proteolysis. Furthermore, the D-Pro-Xxx motif is a strong inducer of β-turn conformations, which can be critical for mimicking the bioactive conformation of a peptide lead.[1][4]
Synthesis of this compound
The synthesis of the protected dipeptide is typically performed in solution phase prior to its incorporation into a larger peptide on a solid support.
Experimental Protocol: Solution-Phase Synthesis
This protocol outlines the coupling of Cmc-D-Pro-OH with H-D-Phe-OBzl.
Materials:
-
Carbomethoxycarbonyl-D-Proline (Cmc-D-Pro-OH)
-
D-Phenylalanine benzyl ester hydrochloride (H-D-Phe-OBzl·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of H-D-Phe-OBzl: Dissolve H-D-Phe-OBzl·HCl (1.1 equivalents) in DCM. Add DIPEA (1.2 equivalents) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation of Cmc-D-Pro-OH: In a separate flask, dissolve Cmc-D-Pro-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution of Cmc-D-Pro-OH and HOBt, add DIC (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 15 minutes. To this, add the prepared solution of H-D-Phe-OBzl and allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Cmc-D-Pro-D-Phe-OBzl.
Diagram of the Synthesis Workflow:
Caption: Workflow for the solution-phase synthesis of the protected dipeptide.
Incorporation into Larger Peptides via SPPS
The incorporation of Cmc-D-Pro-D-Phe-OBzl into a growing peptide chain on a solid support is achieved through a fragment condensation approach. This method is particularly useful for introducing sterically hindered or aggregation-prone sequences.
Experimental Protocol: Solid-Phase Fragment Condensation
This protocol describes the coupling of Cmc-D-Pro-D-Phe-OBzl to a resin-bound peptide with a free N-terminal amine. This protocol assumes a standard Fmoc/tBu SPPS strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Cmc-D-Pro-D-Phe-OBzl
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Kaiser test kit for monitoring coupling completion
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: If the N-terminus of the peptide-resin is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of the Dipeptide:
-
In a separate vessel, dissolve Cmc-D-Pro-D-Phe-OBzl (3.0 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3.0 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6.0 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated dipeptide solution to the swollen, deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 4-6 hours. Longer coupling times may be necessary for sterically hindered sequences.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: The peptide-resin is now ready for the next coupling cycle.
Diagram of the SPPS Coupling Workflow:
Caption: Workflow for the solid-phase incorporation of the dipeptide.
Data Presentation
The efficiency of the dipeptide coupling can be assessed quantitatively. The following table provides typical parameters and expected outcomes for the solid-phase fragment condensation protocol.
| Parameter | Value | Expected Outcome/Comment |
| Reagents | ||
| Peptide-Resin Loading | 0.1 - 0.5 mmol/g | Lower loading is preferred for longer or difficult sequences. |
| Cmc-D-Pro-D-Phe-OBzl | 3.0 equivalents | Higher excess may be needed for sterically hindered couplings. |
| HBTU | 2.9 equivalents | |
| HOBt | 3.0 equivalents | |
| DIPEA | 6.0 equivalents | |
| Reaction Conditions | ||
| Solvent | DMF | |
| Temperature | Room Temperature | |
| Coupling Time | 4 - 6 hours | May be extended to 24 hours if necessary. |
| Analysis | ||
| Coupling Efficiency | > 95% | As determined by Kaiser test and subsequent HPLC analysis of the crude peptide. |
| Purity of Crude Peptide | Sequence-dependent | HPLC analysis after cleavage will determine the success of the incorporation. |
Application in Drug Discovery: Targeting Proteases
Peptides containing D-amino acid motifs, such as D-Pro-D-Phe, are of significant interest as enzyme inhibitors, particularly for proteases. The constrained conformation induced by the D-Pro residue can mimic the transition state of the substrate, leading to potent and selective inhibition.
A key application is in the development of inhibitors for serine proteases, such as thrombin or dipeptidyl peptidase III (DPP III), which are involved in blood coagulation and pain modulation, respectively.[4][5]
Simplified Signaling Pathway of Protease Inhibition:
Caption: A peptide with a D-Pro-D-Phe motif can inhibit a protease, blocking its biological effect.
Deprotection and Cleavage
The final steps in the synthesis involve the removal of the N-terminal Cmc group and the C-terminal OBzl group, along with other side-chain protecting groups and cleavage from the resin.
-
Cleavage of the Cmc Group: The Carbomethoxycarbonyl group can be cleaved using nucleophilic reagents. A solution of 2-mercaptoethanol in the presence of a base like potassium phosphate in a polar aprotic solvent can be effective.[2]
-
Cleavage of the OBzl Group and from Resin: The benzyl ester and concomitant cleavage from many standard resins (e.g., Wang resin) can be achieved using a cocktail of trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water.
A final global deprotection and cleavage cocktail will depend on the full peptide sequence and the resin used.
Conclusion
The dipeptide this compound is a versatile building block for the synthesis of advanced peptidomimetics. Its incorporation via fragment condensation offers a reliable method for introducing conformational constraints and enhancing proteolytic stability. The protocols and data presented herein provide a solid foundation for researchers to utilize this dipeptide in their drug discovery and development efforts, particularly in the design of potent enzyme inhibitors.
References
- 1. The solution conformation of (D)Phe-Pro-containing peptides: implications on the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Entropy‐Driven Inhibition of Dipeptidyl Peptidase III by Hydroxyethylene Transition‐State Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is a protected dipeptide composed of D-proline and D-phenylalanine. The incorporation of D-amino acids confers significant resistance to proteolytic degradation compared to their L-counterparts, making this molecule a valuable tool in drug discovery.[1][2][3] The N-terminal carbomethoxycarbonyl group and the C-terminal benzyl ester provide robust protection during chemical synthesis, allowing for its use as a building block in the solution-phase synthesis of more complex peptides.[4][5][6] This document provides an overview of its potential applications, physicochemical properties, and detailed protocols for its synthesis and use in a representative biological assay.
The D-Pro-D-Phe motif is of particular interest due to the conformational constraints imposed by the proline residue and the potential for specific interactions mediated by the phenylalanine side chain. Peptides containing this motif have been explored for various therapeutic targets, including proteases and G-protein coupled receptors. For instance, the -(D)Phe-Pro- sequence has been shown to have a defined secondary structure in aqueous solutions, which can contribute to potent and specific binding to targets like thrombin.[7]
II. Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C24H26N2O5 |
| Molecular Weight | 422.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM. Insoluble in water. |
| Storage | Store at 2-8°C in a desiccated environment to prevent hydrolysis. |
III. Applications in Drug Discovery
-
Building Block for Peptide Synthesis: As a protected dipeptide, this compound is an ideal intermediate for the solution-phase synthesis of longer, proteolytically stable peptides. Its protected termini allow for sequential coupling reactions.[8][9]
-
Lead Compound Development: The inherent stability of the D-dipeptide makes it a suitable scaffold for the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) or prolyl oligopeptidase (POP), where proline-containing substrates are recognized.[10]
-
Pharmacokinetic Modification: Incorporation of this dipeptide into a larger therapeutic peptide can enhance its in vivo half-life by preventing degradation by exopeptidases.[1][3]
-
Study of Peptide-Protein Interactions: The conformationally constrained D-Pro-D-Phe structure can be used to probe the binding pockets of receptors and enzymes, aiding in the design of peptidomimetics.
IV. Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes the coupling of Carbomethoxycarbonyl-D-Proline with D-Phenylalanine benzyl ester.
Materials:
-
Carbomethoxycarbonyl-D-Proline
-
D-Phenylalanine benzyl ester hydrochloride (D-Phe-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-Phenylalanine benzyl ester hydrochloride (1.0 eq) in a minimal amount of DMF.
-
Add DIEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Carbomethoxycarbonyl-D-Proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the Carbomethoxycarbonyl-D-Proline solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the Carbomethoxycarbonyl-D-Proline solution and stir for 15 minutes at 0°C.
-
Add the neutralized D-Phe-OBzl solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (HPLC) | >95% |
Synthesis Workflow Diagram:
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Peptide - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 7. The solution conformation of (D)Phe-Pro-containing peptides: implications on the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
overcoming solubility issues with Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a protected dipeptide. It consists of D-proline and D-phenylalanine, with a carbomethoxycarbonyl protecting group at the N-terminus and a benzyl ester at the C-terminus. The presence of these protecting groups and the hydrophobic nature of the amino acid residues (proline and phenylalanine) mean this compound is expected to have low solubility in aqueous solutions. Its solubility in organic solvents can also be variable.
Q2: Why is my protected dipeptide not dissolving in common organic solvents?
Protected peptides can be challenging to dissolve even in organic solvents due to strong intermolecular interactions, such as hydrogen bonding, which can lead to aggregation. The specific conformation of the peptide can also influence its solubility. For protected peptides, the masking of polar functional groups increases the overall hydrophobicity, which can lead to poor solubility.
Q3: What are the initial steps to take when encountering solubility problems with this compound?
When you encounter solubility issues, it is recommended to start with a small amount of the compound and test a range of solvents. A systematic approach is crucial. Begin with common solvents used in peptide synthesis such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[1][2] Mechanical agitation, such as vortexing or sonication, can significantly aid dissolution.[3]
Q4: Can I heat the sample to improve solubility?
Gentle warming of the solution to under 40°C can be an effective method to increase the solubility of some peptides.[4] However, it is crucial to be cautious as excessive heat can lead to degradation of the compound.
Q5: How does pH affect the solubility of this compound?
For this compound, both the N-terminus and C-terminus are protected, meaning they are not ionizable. Therefore, adjusting the pH of the solution will not have a significant effect on its solubility. pH adjustments are typically useful for unprotected peptides with free acidic or basic groups.[5]
Troubleshooting Guides
Problem 1: The compound is insoluble in standard organic solvents like DMF, NMP, or DCM.
-
Initial Steps:
-
Verify Compound Purity: Ensure the purity of the this compound, as impurities can sometimes affect solubility.
-
Use a Small Amount for Testing: To conserve your compound, use a small, accurately weighed amount (e.g., 1-2 mg) for solubility tests.
-
Sonication: Place the sample in a sonicator bath for 5-10 minute intervals. This can help break up aggregates and promote dissolution.[3]
-
Gentle Heating: As mentioned, warm the solution gently (not exceeding 40°C) while stirring.[4]
-
-
Advanced Troubleshooting:
-
Test a Broader Range of Solvents: If common solvents fail, expand your solvent search to include others such as acetonitrile, or mixtures containing Dimethyl Sulfoxide (DMSO).[1][6]
-
Solvent Mixtures: Try using mixtures of solvents. For example, a small amount of DMSO or DMF in a less polar solvent might improve solubility.
-
Problem 2: The compound precipitates out of solution when I add an aqueous buffer.
This is a common issue when a compound is first dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous buffer for an experiment.
-
Solution:
-
Minimize the Amount of Organic Solvent: Prepare a highly concentrated stock solution of your compound in a suitable organic solvent like DMSO.
-
Slow, Dropwise Addition: While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution very slowly, one drop at a time.
-
Observe for Precipitation: If the solution becomes cloudy, you have exceeded the solubility limit of the compound in that final solvent mixture. You will need to adjust your final concentration.
-
Data Presentation
| Solvent | Polarity Index | Concentration (mg/mL) | Temperature (°C) | Observations (e.g., Clear, Cloudy, Insoluble) |
| Dichloromethane (DCM) | 3.1 | Room Temp | ||
| Tetrahydrofuran (THF) | 4.0 | Room Temp | ||
| Acetonitrile (ACN) | 5.8 | Room Temp | ||
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Room Temp | ||
| Dimethylformamide (DMF) | 6.4 | Room Temp | ||
| Dimethyl sulfoxide (DMSO) | 7.2 | Room Temp |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol provides a methodical way to determine the best solvent for this compound.
-
Preparation: Weigh 1-2 mg of lyophilized this compound into several individual glass vials.
-
Solvent Addition: To the first vial, add a measured volume of the first solvent to be tested (e.g., DMF) to achieve a target concentration (e.g., 1 mg/mL or 5 mg/mL).
-
Agitation: Vortex the vial vigorously for 2 minutes.
-
Observation: Visually inspect the solution against a bright light and a dark background to check for any undissolved particles.
-
Sonication/Heating: If the compound is not fully dissolved, sonicate the vial for 10 minutes or gently warm it to 40°C and vortex again.
-
Recording Data: Record your observations in the data table above.
-
Repeat: Repeat steps 2-6 for each solvent you wish to test.
Visualizations
Experimental Workflow for Solubility Testing
Caption: A flowchart outlining the systematic process for testing the solubility of this compound.
Logical Relationships in Solvent Selection
Caption: This diagram illustrates how the properties of the dipeptide influence solvent selection for solubility testing.
References
- 1. peptide.com [peptide.com]
- 2. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. academic.oup.com [academic.oup.com]
preventing racemization during coupling of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
Topic: Preventing Racemization during the Coupling of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the coupling of Carbomethoxycarbonyl-D-Proline to D-Phenylalanine benzyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the coupling of this compound?
A1: The primary cause of racemization in this specific coupling is the epimerization of the D-phenylalanine residue at its α-carbon.[1] This typically occurs through one of two main mechanisms after the carboxyl group of the N-protected amino acid (Carbomethoxycarbonyl-D-Pro) is activated by a coupling reagent. The most common pathway is the formation of a planar oxazolone (or azlactone) intermediate, which allows for the loss of stereochemical integrity at the α-carbon.[1] A secondary mechanism is direct enolization, where a base abstracts the α-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[2] While proline itself is generally resistant to racemization due to its cyclic secondary amine structure which disfavors oxazolone formation, the activated D-phenylalanine C-terminus in a fragment condensation scenario would be susceptible. However, in this stepwise synthesis, it is the activated Carbomethoxycarbonyl-D-Pro that is being coupled, and the main concern is the racemization of the D-Proline. Although less common, proline racemization can occur, especially with certain coupling reagents and conditions.[3][4]
Q2: Which amino acid in the this compound coupling is more susceptible to racemization?
A2: In the coupling of Carbomethoxycarbonyl-D-Proline to D-Phenylalanine benzyl ester, the activated D-Proline residue is the one at risk of racemization. Phenylalanine is an amino acid known to be susceptible to racemization.[1][5] However, since it is the amine component in this reaction, it is not activated and therefore not at risk. While proline is generally considered less prone to racemization than many other amino acids because its secondary amine structure inhibits the formation of an oxazolone intermediate, racemization can still be induced under certain conditions.[3][4]
Q3: How do different coupling reagents affect the extent of racemization?
A3: The choice of coupling reagent is critical in controlling racemization. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[6] Their use in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is essential to suppress this side reaction.[6] Uronium/aminium-based reagents such as HATU, HBTU, and COMU are generally more efficient and lead to lower levels of racemization, particularly when used with a non-nucleophilic base of appropriate strength.[7] However, even these reagents can cause racemization if not used under optimal conditions.[8]
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?
A4: Additives such as HOBt, HOAt, and OxymaPure play a crucial role in suppressing racemization.[6] When used with a coupling reagent like a carbodiimide, they form an active ester intermediate. This active ester is more stable and less prone to cyclize into an oxazolone compared to the anhydride intermediate formed in the absence of an additive. The active ester then reacts with the amine component of the other amino acid to form the peptide bond with a reduced risk of racemization.[4] HOAt is generally considered more effective than HOBt in suppressing racemization.[6] It is important to note that the combination of DIC and HOBt in DMF has been reported to promote proline racemization.[3]
Q5: How can I detect and quantify the extent of racemization in my final product?
A5: The most common and reliable method for detecting and quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC).[3] This typically involves the following steps:
-
Hydrolysis of the synthesized dipeptide into its constituent amino acids.
-
Derivatization of the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) or a fluorescent tag.
-
Separation of the resulting diastereomers or enantiomers on a chiral HPLC column. The peak areas of the D- and L-isomers are then integrated to calculate the percentage of racemization.[9]
Troubleshooting Guide
Issue: Significant levels of the diastereomeric impurity (Carbomethoxycarbonyl-L-Pro-D-Phe-OBzl) are detected in the final product.
This indicates that racemization of the D-Proline has occurred during the coupling step. Follow these steps to troubleshoot and mitigate the problem.
| Potential Cause | Recommended Solution & Optimization |
| Inappropriate Coupling Reagent/Additive Combination | Solution: Avoid using carbodiimides (DCC, DIC) without a racemization-suppressing additive. The combination of DIC/HOBt in DMF should be avoided for proline coupling due to reported increased racemization.[3] Optimization: Switch to a uronium/aminium-based coupling reagent known for low racemization, such as COMU or HCTU, in combination with an additive like OxymaPure.[3] For particularly sensitive couplings, specialized reagents like PyAOP may be considered.[6] |
| Excessive Base Concentration or Inappropriate Base | Solution: Use the minimum amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, necessary to facilitate the reaction. Excess base can promote racemization via direct enolization.[10] Optimization: N-methylmorpholine (NMM) is a weaker base than DIPEA and can sometimes lead to less racemization. Consider substituting DIPEA with NMM or collidine. |
| High Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[11] Optimization: While lower temperatures reduce the rate of racemization, they also slow down the coupling reaction. Monitor the reaction progress to find the optimal balance between reaction time and racemization. |
| Prolonged Pre-activation Time | Solution: Minimize the time the carboxylic acid is activated before the addition of the amine component. A prolonged pre-activation period increases the opportunity for the activated intermediate to racemize.[3] Optimization: Consider in-situ activation, where the coupling reagent is added to a mixture of the carboxylic acid and amine components. |
| Solvent Effects | Solution: The choice of solvent can influence the reaction intermediates and the rate of racemization. Less polar solvents like dichloromethane (DCM) can sometimes reduce racemization compared to highly polar solvents like dimethylformamide (DMF).[3] Optimization: If reagent solubility allows, perform the coupling in DCM or a mixture of DCM and DMF. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table provides a summary of reported racemization levels for different coupling methods in peptide synthesis. While not specific to the exact dipeptide , it offers a comparative overview of the performance of common coupling reagents.
| Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | % Racemization (Epimerization) |
| DIC/HOBt | DIPEA | DMF | RT | Can be significant for Proline[3][4] |
| DIC/OxymaPure | DIPEA | DMF | RT | Low[8] |
| HBTU/HOBt | DIPEA | DMF | RT | Low to moderate[1] |
| HATU/HOAt | DIPEA | DMF | RT | Very Low[1] |
| COMU | DIPEA | DMF | RT | Very Low[3] |
| DEPBT | DIPEA | DMF | RT | Very Low[1] |
Data is compiled from various studies and represents typical ranges. Actual results will vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using COMU
This protocol describes a general procedure for the coupling of Carbomethoxycarbonyl-D-Proline to D-Phenylalanine benzyl ester using COMU, a coupling reagent known for low racemization.
Materials:
-
Carbomethoxycarbonyl-D-Proline
-
D-Phenylalanine benzyl ester hydrochloride (or tosylate salt)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve D-Phenylalanine benzyl ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Carbomethoxycarbonyl-D-Proline (1.05 equivalents) and COMU (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the activated acid solution to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the coupling of Carbomethoxycarbonyl-D-Proline and D-Phenylalanine benzyl ester.
Caption: Mechanism of proline racemization via direct enolization.
Caption: A troubleshooting workflow for addressing racemization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Carbomethoxycarbonyl (Cbz) Group Deprotection
Welcome to the technical support center for troubleshooting issues related to the deprotection of the carbomethoxycarbonyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and professionals in drug development, providing clear and actionable solutions to common challenges encountered during chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of the Cbz group.
Q1: My Cbz deprotection via catalytic hydrogenolysis is slow or incomplete. What are the possible causes and solutions?
Incomplete hydrogenolysis is a common issue. Several factors can hinder the reaction's progress.
Possible Causes:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, of poor quality, or poisoned.
-
Insufficient Hydrogen: The hydrogen pressure may be too low, or there might be a leak in the system. For transfer hydrogenolysis, the hydrogen donor may be depleted or inefficient.
-
Solvent Issues: The chosen solvent may not be optimal for the substrate's solubility or for the catalytic reaction.
-
Substrate-Related Hindrance: The Cbz group might be sterically hindered, making it difficult for the catalyst to access the reactive site.
-
Presence of Catalyst Poisons: Certain functional groups on the substrate (e.g., thiols, some nitrogen heterocycles) or impurities in the reaction mixture can deactivate the palladium catalyst.
Troubleshooting Steps:
-
Verify Catalyst Quality: Use fresh, high-quality Pd/C. If catalyst poisoning is suspected, consider using a larger amount of catalyst or a more robust catalyst type.
-
Optimize Hydrogen Source: For reactions using hydrogen gas, ensure the system is properly sealed and increase the pressure if necessary (e.g., from a balloon to a Parr shaker). For transfer hydrogenolysis, consider using a more efficient hydrogen donor.[1]
-
Solvent Selection: Ensure the starting material is fully dissolved. Common solvents for hydrogenolysis include methanol, ethanol, ethyl acetate, and THF.[2] Sometimes, the addition of a co-solvent like dichloromethane can improve solubility.
-
Increase Temperature: Gently heating the reaction mixture can sometimes accelerate a sluggish reaction, but this should be done cautiously to avoid side reactions.
-
Alternative Deprotection Methods: If hydrogenolysis remains problematic, consider alternative deprotection methods that are not susceptible to catalyst poisoning, such as acidic or nucleophilic cleavage.
Q2: I am observing side reactions, such as dehalogenation, during Cbz deprotection by hydrogenolysis. How can I prevent this?
The reduction of other functional groups is a known side reaction during catalytic hydrogenolysis.[3]
Solutions:
-
Use a Milder Hydrogen Source: Switch from H₂ gas to a transfer hydrogenation reagent like ammonium formate or triethylsilane, which can sometimes offer better selectivity.
-
Catalyst Modification: In some cases, using a modified catalyst, such as palladium on calcium carbonate (Lindlar's catalyst), can reduce the likelihood of over-reduction.
-
Inhibitor Addition: The addition of a catalyst inhibitor, like pyridine or ammonia, can sometimes selectively suppress benzyl ether hydrogenolysis without affecting Cbz deprotection.
-
Change Deprotection Strategy: If side reactions persist, switching to a non-reductive deprotection method, such as acid-catalyzed cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage, is the most effective solution.[3][4]
Q3: My substrate is sensitive to acid. Are there mild methods to remove the Cbz group?
Yes, several methods are available for acid-sensitive substrates.
Recommended Mild Deprotection Methods:
-
Catalytic Hydrogenolysis: This is generally a very mild and neutral method, making it the first choice for acid-sensitive molecules, provided no other reducible groups are present.[2]
-
Nucleophilic Cleavage: A method using 2-mercaptoethanol in the presence of a base like potassium phosphate in DMAc at elevated temperatures has been shown to be effective for sensitive substrates.[5]
-
Lewis Acid-Mediated Deprotection: A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can selectively remove the Cbz group under mild conditions, even in the presence of other sensitive groups like nitro groups and benzyl ethers.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz group deprotection?
The three main categories of Cbz deprotection are:
-
Catalytic Hydrogenolysis: This is the most common method and involves the use of a palladium catalyst (usually Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent).[1][3]
-
Acidic Cleavage: Strong acids like hydrogen bromide (HBr) in acetic acid can cleave the Cbz group.[1][4]
-
Nucleophilic Displacement: Certain nucleophiles can attack the benzylic carbon of the Cbz group, leading to its removal.[3]
Q2: How do I choose the best deprotection method for my specific substrate?
The choice of method depends on the functional groups present in your molecule.[2]
-
For molecules without other reducible groups (e.g., alkenes, alkynes, nitro groups, aryl halides), catalytic hydrogenolysis is often the preferred method due to its mild and clean nature.[2][3]
-
For substrates that are sensitive to reduction but stable to acid, acidic cleavage is a good option.
-
For molecules with functional groups that are sensitive to both reduction and strong acids, milder Lewis acid conditions or nucleophilic cleavage methods should be considered.[3][5]
Q3: What is transfer hydrogenation, and why is it used for Cbz deprotection?
Transfer hydrogenation is a form of catalytic hydrogenolysis where the hydrogen is derived from a donor molecule in solution rather than from hydrogen gas.[1] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane.[2] It is often considered safer than using hydrogen gas, especially for larger-scale reactions, and can sometimes offer different selectivity.[2]
Q4: Can the Cbz group be removed under basic conditions?
While the Cbz group is generally stable to bases, removal under specific alkaline conditions has been reported, though it is not a common or general method.[4]
Data Summary Table
The following table summarizes common conditions for Cbz deprotection, allowing for easy comparison.
| Deprotection Method | Reagents and Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂ (gas), 5-10 mol% Pd/C in MeOH, EtOH, or EtOAc at room temp. | Mild, neutral pH, high yields.[2] | Incompatible with reducible groups (alkenes, alkynes, nitro, aryl halides).[2][3] |
| Transfer Hydrogenolysis | Ammonium formate or Et₃SiH, Pd/C in MeOH or EtOH at room temp. | Avoids the use of flammable H₂ gas, can be safer for scale-up.[2] | Can also reduce other functional groups.[2] |
| Acidic Cleavage | HBr (33% in acetic acid) at room temp. | Effective for substrates that are not compatible with hydrogenation.[4] | Harsh conditions can affect other acid-labile protecting groups.[1] |
| Lewis Acid Cleavage | AlCl₃ in HFIP at room temp. | Mild and selective for Cbz over O- and N-benzyl groups.[4][5] | Requires specific solvent (HFIP). |
| Nucleophilic Cleavage | 2-mercaptoethanol, K₃PO₄ in DMAc at 75 °C. | Useful for substrates with sensitive functionalities.[5] | Requires elevated temperatures and a nucleophilic reagent. |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis with H₂ Gas [2]
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction flask under an atmosphere of hydrogen gas, either by using a hydrogen-filled balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be carried out by crystallization or column chromatography if necessary.
Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis with Ammonium Formate
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (3-5 equiv) to the solution, followed by the addition of 10% Pd/C (5-10 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. The work-up is also similar, involving filtration through Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate and then perform an aqueous work-up to remove any remaining ammonium formate. Extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield the deprotected amine.
Protocol 3: Cbz Deprotection via Acidic Cleavage with HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in a minimal amount of glacial acetic acid.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (excess, typically 5-10 equiv of HBr).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated product (often the hydrobromide salt) by filtration, wash with cold ether, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
Caption: Overview of major Cbz deprotection pathways.
References
Technical Support Center: Synthesis of D-Pro-D-Phe Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of peptides containing the D-Proline-D-Phenylalanine (D-Pro-D-Phe) motif.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing peptides with a D-Pro-D-Phe sequence?
A1: The two most prevalent side reactions are diketopiperazine (DKP) formation and racemization of the D-Phenylalanine residue. DKP formation involves the cyclization of the N-terminal dipeptide, cleaving it from the resin.[1] Racemization of D-Phenylalanine can occur during the coupling step, leading to the incorporation of L-Phenylalanine and resulting in diastereomeric impurities.[2]
Q2: My peptide synthesis yield is very low, and I see a major peak corresponding to the mass of cyclo(D-Pro-D-Phe). What happened?
A2: You are likely experiencing significant diketopiperazine (DKP) formation. This occurs when the deprotected N-terminal D-Phe amine of the D-Phe-D-Pro-resin intermediate attacks the ester linkage to the resin, forming a stable six-membered ring and cleaving the dipeptide from your solid support.[1] This side reaction is particularly common when Proline is the second amino acid attached to the resin.[3]
Q3: My final peptide product shows a doublet or shoulder peak in the HPLC analysis, but the mass spectrometry looks correct. What could be the cause?
A3: This is a classic sign of racemization (or more accurately, epimerization) of one of the chiral centers. During the activation of the Fmoc-D-Phe-OH, the α-proton can be abstracted, leading to a loss of stereochemical integrity and the subsequent coupling of both D- and L-Phenylalanine.[4][5] The resulting diastereomers often have slightly different retention times on reverse-phase HPLC, leading to peak splitting.
Q4: How can I prevent diketopiperazine formation?
A4: Several strategies can minimize DKP formation:
-
Use a sterically hindered resin: 2-Chlorotrityl chloride (2-CTC) resin is highly effective as its bulky nature sterically inhibits the intramolecular cyclization reaction.[3]
-
Couple a dipeptide: Instead of coupling D-Pro and then D-Phe, use a pre-formed Fmoc-D-Phe-D-Pro-OH dipeptide. This bypasses the problematic dipeptidyl-resin intermediate altogether.
-
Immediate subsequent coupling: After deprotecting the D-Phe residue, immediately proceed to the coupling of the third amino acid to minimize the time the reactive dipeptide is present.
Q5: What are the best practices to avoid racemization of D-Phenylalanine?
A5: To maintain the stereochemical purity of D-Phe:
-
Choose the right coupling reagent: Use coupling reagents known for low racemization potential, such as COMU or DEPBT.[6] If using carbodiimides (e.g., DIC) or aminium/uronium reagents (e.g., HBTU, HATU), the addition of an auxiliary nucleophile like HOBt or OxymaPure is critical.[4]
-
Control the base: Avoid excess base during the coupling step. Use weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA where possible.[6]
-
Minimize pre-activation time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin-bound amine. The longer the activated species exists, the higher the chance of racemization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield and Identification of a Small Cyclic Byproduct
-
Symptoms:
-
Significantly lower than expected yield of the final peptide.
-
A prominent byproduct peak is observed in HPLC/MS analysis of the crude product.
-
The mass of the byproduct corresponds to the dipeptide cyclo(D-Pro-D-Phe).
-
-
Root Cause Analysis:
-
The primary cause is Diketopiperazine (DKP) formation , which is highly favored for Xaa-Pro sequences at the C-terminus. The use of a standard resin like Wang or Rink Amide enhances the likelihood of this side reaction.
-
-
Workflow for Resolution:
Caption: Troubleshooting workflow for DKP formation.
Issue 2: Diastereomeric Impurities in the Final Product
-
Symptoms:
-
The final product appears as a doublet or a broad, shouldered peak on HPLC.
-
Mass spectrometry shows the correct mass for the desired peptide.
-
Chiral amino acid analysis confirms the presence of L-Phenylalanine.
-
-
Root Cause Analysis:
-
The primary cause is the racemization of the D-Phenylalanine residue during the coupling step. This is often exacerbated by the choice of coupling reagents, the base used, and the activation time.[4]
-
-
Workflow for Resolution:
F -> G; }
Caption: Troubleshooting workflow for D-Phe racemization.
Data Presentation
The choice of coupling reagents and additives significantly impacts the degree of racemization. The following table summarizes the relative risk of racemization for common coupling conditions.
| Coupling Reagent | Additive | Base | Racemization Risk | Reference |
| DIC | HOBt | DIPEA | Low | |
| HBTU / HATU | None | DIPEA | High | |
| HBTU / HATU | HOBt / OxymaPure | DIPEA | Low | [4] |
| PyBOP | None | DIPEA | Moderate | [7] |
| COMU | None | DIPEA / NMM | Very Low | [6] |
| DEPBT | None | DIPEA | Very Low | [6] |
Key Experimental Protocols
Protocol 1: Minimizing Diketopiperazine (DKP) Formation using 2-CTC Resin
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading (D-Pro):
-
Dissolve Fmoc-D-Pro-OH (1.5 eq. relative to resin capacity) in DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining active sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and then Dimethylformamide (DMF).
-
-
Peptide Elongation: Proceed with standard Fmoc-SPPS cycles. The bulky nature of the 2-CTC linkage will inhibit the intramolecular attack that leads to DKP formation.[3]
-
Cleavage: Cleave the final peptide from the resin using a mild solution of Trifluoroacetic acid (TFA) in DCM (e.g., 1-2% TFA) or a solution of acetic acid/trifluoroethanol/DCM.
Protocol 2: Minimizing D-Phe Racemization during Coupling
This protocol uses COMU as the coupling agent, which is highly effective at suppressing racemization.[6]
-
Resin Preparation: After the deprotection and washing of the N-terminal amine on the resin, ensure the resin is well-swollen in DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-Phe-OH (3.0 eq.) and COMU (3.0 eq.) in DMF.
-
Add DIPEA or Collidine (6.0 eq.).
-
-
Coupling:
-
Crucially, add the activation mixture to the resin immediately after preparation. Do not allow for a prolonged "pre-activation" time.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Visualization of Side Reaction Mechanisms
Diketopiperazine (DKP) Formation
The diagram below illustrates the intramolecular cyclization mechanism that leads to DKP formation and premature cleavage from the resin.
Racemization of D-Phenylalanine via Oxazolone Formation
This diagram shows the primary pathway for racemization during the amino acid activation step.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Optimizing Coupling Efficiency with Sterically Hindered Amino Acids
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the coupling of sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered" and which are common examples?
A: Sterically hindered amino acids possess bulky side chains or structural features close to the amine or carboxylic acid groups, which physically obstruct the formation of a peptide bond.[1] This steric bulk slows down reaction kinetics, often leading to incomplete coupling and low yields.[2]
Common examples include:
-
α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib), which is a classic example used to test the efficiency of coupling reagents.[2][3]
-
β-branched amino acids: Valine (Val) and Isoleucine (Ile).
-
N-methylated amino acids: Where a methyl group on the backbone nitrogen increases steric bulk, for example, N-methyl alanine ((N-Me)-A).[3][4]
-
Other bulky residues: Amino acids like Dipropylglycine (Dpg) and Dibutylglycine (Dbg) also present significant coupling challenges.[5]
Q2: My standard coupling protocol (e.g., DIC/HOBt) is failing for a hindered residue. What should I do first?
A: When standard carbodiimide-based methods are inefficient for hindered couplings, the first step is to switch to a more potent activating reagent.[6] In-situ activating reagents, particularly aminium/uronium or phosphonium salts, are generally more effective for these challenging couplings as they form highly reactive ester intermediates that can overcome the steric barrier.[7][8]
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?
A: For challenging couplings, aminium/uronium salts are highly recommended.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the gold standard. It forms a highly reactive OAt-ester, leading to faster and more complete reactions with minimal racemization.[8][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with coupling efficiencies comparable to HATU. It is based on OxymaPure, making it a safer, non-explosive alternative to HOBt- or HOAt-based reagents.[10]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also effective and widely used, though generally considered slightly less reactive than HATU.[4][9]
-
Phosphonium salts like PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very efficient, particularly for hindered systems like Aib.[11][12]
Q4: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?
A: If a powerful coupling reagent alone is insufficient, you can optimize several other reaction conditions:
-
Double Couple: Perform the coupling reaction a second time with a fresh solution of the activated amino acid. This is a common and effective method to drive the reaction to completion.[7]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.[7]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 35-50°C) can provide the energy to overcome the activation barrier.[13] Microwave-assisted synthesis, which uses elevated temperatures, is particularly effective for driving difficult couplings to completion quickly.[3][14]
-
Solvent Choice: The solvent plays a critical role in solvating the growing peptide chain.[15] Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using solvent mixtures can sometimes improve outcomes, especially if peptide aggregation is an issue.[16]
Q5: How can I monitor the progress of a difficult coupling reaction?
A: Monitoring is critical to determine if the reaction is complete.
-
The Kaiser Test: This is a very sensitive colorimetric test for primary amines on the resin.[17] A positive result (intense blue beads) indicates the presence of unreacted free amines, meaning the coupling is incomplete. A negative result (yellow/clear beads) signifies a complete reaction.[16][18]
-
Limitations of the Kaiser Test: The test is not reliable for secondary amines, such as when coupling to proline or an N-methylated amino acid.[17] In these cases, an Isatin or Chloranil test should be used.[18]
-
HPLC-MS Analysis of a Test Cleavage: For critical syntheses, a small amount of resin can be cleaved, and the resulting peptide fragment analyzed by HPLC-MS. This provides the most accurate picture of the coupling efficiency by showing the ratio of the desired product to truncated sequences.[16]
Q6: What is racemization, and how can I minimize it during difficult couplings?
A: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, resulting in a mixture of D and L isomers.[19][20] This risk increases with stronger bases, higher temperatures, and prolonged reaction times.[7]
-
Use Additives: Additives like HOBt (1-Hydroxybenzotriazole), and particularly HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure, are essential for suppressing racemization.[7][19] They are incorporated into the active ester intermediate, reducing the likelihood of oxazolone formation, which is a primary pathway for racemization.[21]
-
Choice of Base: The base used during activation can influence racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like DIEA, as they are less likely to abstract the α-proton.[20][22]
-
Control Temperature: While elevated temperatures can improve coupling efficiency, they also increase the rate of racemization. A balance must be found, and it's recommended to keep temperatures below 50°C if racemization is a concern.[22]
Q7: What is capping and when should I use it?
A: Capping is the process of intentionally blocking any unreacted N-terminal amines on the growing peptide chain after an incomplete coupling step. This is typically done using a highly reactive acetylating agent like acetic anhydride.[13] Capping prevents these unreacted sites from coupling in subsequent steps, which stops the formation of deletion sequences (peptides missing one amino acid). The resulting capped, N-acetylated peptides are easier to separate from the desired full-length product during purification.[23] It is highly recommended for long or difficult syntheses where incomplete couplings are likely.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser Test) | 1. Insufficient Reagent Reactivity: Standard reagents (DCC, DIC) are often too slow for hindered residues.[6] 2. Steric Hindrance: The bulky nature of the amino acid is preventing bond formation.[1] 3. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.[16] | 1. Switch to a high-efficiency coupling reagent: Use HATU, HCTU, HBTU, or COMU.[7] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[7] 3. Increase reaction temperature: Use controlled heating (up to 50°C) or microwave synthesis.[3] 4. Change solvent: Switch from DMF to NMP or use chaotropic salts (e.g., LiCl) to disrupt aggregation.[16] |
| High Levels of Racemization | 1. Over-activation: Prolonged activation times or excessively high temperatures.[22] 2. Strong Base: Use of a strong, non-hindered base like DIEA can promote epimerization.[20][21] 3. Reagent Choice: Coupling reagents used without additives like HOBt or HOAt are more prone to causing racemization.[19] | 1. Use racemization-suppressing additives: Always include HOAt or OxymaPure in the coupling mixture.[7] HATU and COMU already contain these moieties.[9][10] 2. Use a weaker or more hindered base: Substitute DIEA with collidine or NMM.[20][22] 3. Lower the reaction temperature: If using elevated temperatures, try reducing it to below 50°C.[22] |
| Formation of Deletion Sequences in Final Product | 1. Incomplete Coupling: A previous coupling step did not go to completion. 2. Failure to Cap: Unreacted amines from the incomplete coupling were not blocked and reacted in a later step. | 1. Monitor each coupling step: Use the Kaiser test (or appropriate alternative) to ensure each step is complete before proceeding.[17] 2. Implement a capping step: After a difficult or incomplete coupling, react the resin with acetic anhydride to block unreacted amines. This will make purification much easier.[13][23] |
| Guanidinylation Side Reaction | 1. Excess Uronium/Aminium Reagent: Reagents like HATU or HBTU can react with the N-terminal amine, forming an irreversible guanidine cap.[19] | 1. Pre-activate the amino acid: Mix the amino acid, coupling reagent, and base for a few minutes before adding the solution to the resin. This consumes the reagent in the desired reaction.[19] 2. Avoid excess reagent: Use stoichiometric amounts of the coupling reagent relative to the amino acid.[11] |
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the relative performance of common coupling reagents in challenging synthetic contexts.
| Reagent Class | Reagent Example(s) | Relative Reactivity | Racemization Risk | Key Advantages & Use Cases |
| Carbodiimides | DCC, DIC (+ HOBt) | Low to Medium | Medium | Economical; suitable for simple couplings but often fails for hindered residues.[6] DIC is preferred for SPPS as its urea byproduct is soluble.[11] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Generates few side products.[11] Very effective for hindered amino acids like Aib.[12] Does not cause guanidinylation.[8] |
| Aminium (HOBt-based) | HBTU, TBTU | High | Low | Good general-purpose reagents for both solution and solid-phase synthesis.[10] Less reactive than HOAt-based reagents for difficult couplings.[9] |
| Aminium (HOAt-based) | HATU | Very High | Very Low | Considered one of the most efficient reagents, especially for difficult sequences and N-methylated amino acids, due to the high reactivity of the OAt-ester.[8][9] |
| Aminium (Oxyma-based) | COMU | Very High | Very Low | Reactivity is comparable to HATU.[10] Major advantage is safety, as it is non-explosive and has reduced allergenic potential.[10] |
| Acid Halides | Amino Acid Fluorides | Very High | Varies | Highly reactive species especially suited for coupling α,α-disubstituted amino acids like Aib.[5][10] Requires preparation of the fluoride derivative first. |
Key Experimental Protocols
Protocol 1: General Coupling of a Hindered Amino Acid using HATU
This protocol describes a standard method for coupling a sterically hindered Fmoc-amino acid to a resin-bound peptide using HATU.
-
Resin Preparation: Swell the peptide-resin (1 eq) in DMF for 30-60 minutes. Drain the solvent.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute incubation.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIEA (8 eq) and vortex the solution for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours. For particularly difficult couplings (e.g., Aib-Aib), the reaction time can be extended or performed at an elevated temperature (e.g., 50°C).
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Take a small sample of beads and perform a Kaiser test. If the test is negative (yellow beads), proceed to the next deprotection step. If positive (blue beads), proceed to Protocol 2.
Protocol 2: Double Coupling and Capping Procedure
This protocol should be followed if Protocol 1 results in an incomplete reaction (positive Kaiser test).
-
Repeat Coupling (Double Couple): Prepare a fresh activation solution as described in Protocol 1, Step 4. Add it to the same resin and allow it to react for another 1-2 hours.
-
Washing: Wash the resin as described in Protocol 1, Step 6.
-
Monitoring: Perform a second Kaiser test.
-
If Negative: The reaction is now complete. Proceed with the synthesis.
-
If Positive: The coupling is still incomplete. Proceed to capping to avoid deletion sequences.
-
-
Capping: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in DMF). Add the solution to the resin and agitate for 30 minutes.[13]
-
Final Wash: Wash the resin thoroughly with DMF and DCM. A final Kaiser test should be negative, confirming all free amines have been acetylated.[13] Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 3: Kaiser Test for Reaction Monitoring
This procedure is used to detect the presence of free primary amines on the resin.[17][24]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) into a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the tube.
-
Heat the tube at 100-120°C for 5 minutes.[24]
-
-
Interpretation:
Visualizations
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for difficult coupling reactions.
Caption: Simplified mechanism of activation and coupling using HATU.
Caption: Logic diagram for selecting optimal coupling conditions.
References
- 1. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. peptide.com [peptide.com]
- 20. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 21. mdpi.com [mdpi.com]
- 22. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 24. chempep.com [chempep.com]
Technical Support Center: HPLC Purification of Hydrophobic Dipeptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the HPLC purification of hydrophobic dipeptides.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of hydrophobic dipeptides in a question-and-answer format.
Issue: Poor or No Peptide Solubility in Initial Mobile Phase
-
Question: My hydrophobic dipeptide won't dissolve in the aqueous mobile phase (e.g., water with 0.1% TFA). What should I do?
Answer: This is a frequent challenge with hydrophobic peptides. Direct dissolution in highly aqueous solutions is often difficult due to the nonpolar nature of the dipeptide.
Recommended Solutions:
-
Initial Dissolution in a Strong Organic Solvent: First, dissolve the peptide in a small amount of a strong organic solvent.[1] Common choices include:
-
Stepwise Dilution: After the initial dissolution, gradually add the aqueous mobile phase component to the peptide solution. It's crucial to add the aqueous phase slowly and with vortexing to prevent the peptide from precipitating. The final composition of the sample solvent should be as close as possible to the initial gradient conditions to ensure good peak shape upon injection.
-
Solubility Trials: Before scaling up, perform small-scale solubility trials with a variety of solvents to identify the most effective one for your specific dipeptide.
-
Issue: Poor Peak Shape (Broadening or Tailing)
-
Question: My dipeptide elutes as a broad or tailing peak. How can I improve the peak shape?
Answer: Poor peak shape for hydrophobic dipeptides can stem from several factors, including secondary interactions with the column, slow kinetics, or aggregation.[1]
Recommended Solutions:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape. Higher temperatures increase the solubility of the peptide in the mobile phase, reduce mobile phase viscosity, and can minimize secondary interactions.
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[3] If you are using a low concentration or a weaker acid like formic acid (for MS compatibility), consider:
-
Increasing the TFA concentration (e.g., from 0.05% to 0.1%).
-
Although less common for small dipeptides, for more complex separations, more hydrophobic ion-pairing agents like perfluoropentanoic acid (PFPA) or heptafluorobutyric acid (HFBA) can be used to further enhance peak shape and alter selectivity.[4][5]
-
-
Change the Organic Solvent: Acetonitrile is standard, but for very hydrophobic peptides, using a stronger solvent like isopropanol or n-propanol, often in a mixture with acetonitrile (e.g., 50:50 acetonitrile:n-propanol), can improve peak symmetry.
-
Consider Column Chemistry: While C18 columns are widely used, they can have strong hydrophobic interactions. Switching to a less hydrophobic stationary phase, such as C8 or Phenyl, may reduce peak tailing.[1]
-
Issue: Poor Resolution or Co-elution of Impurities
-
Question: I am unable to separate my target dipeptide from closely related impurities. How can I improve the resolution?
Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system.
Recommended Solutions:
-
Shallow the Gradient: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) will increase the separation time and often significantly improve the resolution between closely eluting peaks.[3][6]
-
Change the Mobile Phase Modifier: Switching the acidic modifier can alter selectivity. For instance, changing from TFA to formic acid can shift the retention times of your peptide and its impurities differently, potentially leading to better separation.
-
Alter the Organic Solvent: Replacing acetonitrile with methanol or using mixtures of acetonitrile and isopropanol/n-propanol can change the elution order and improve resolution.
-
Modify the Column Temperature: Temperature affects selectivity. Try running the purification at different temperatures (e.g., 30°C, 45°C, 60°C) to see if the resolution improves.
-
Select a Different Stationary Phase: If other optimizations fail, changing the column chemistry (e.g., from a C18 to a Phenyl or C4 column) can provide a significant change in selectivity.[1]
-
Issue: Peptide Irreversibly Sticking to the Column or "Ghost Peaks"
-
Question: I suspect my peptide is not eluting from the column, or I see "ghost peaks" in subsequent blank runs. What is happening?
Answer: Highly hydrophobic peptides can irreversibly adsorb to the stationary phase, especially if they aggregate on the column. This leads to low recovery and can cause carryover, appearing as "ghost peaks" in later runs.
Recommended Solutions:
-
Use a Stronger Organic Solvent in the Gradient: Ensure your gradient goes to a high percentage of a strong organic solvent (e.g., 95% isopropanol or n-propanol) to wash the column thoroughly at the end of each run.[2]
-
Perform Post-Run Blanks: Always run a blank gradient after your sample injection to check for carryover. If ghost peaks are observed, your column cleaning procedure is insufficient.
-
Improve Sample Solubility: The primary cause is often poor solubility at the point of injection, leading to precipitation on the column head. Revisit your sample dissolution protocol to ensure the peptide is fully solubilized before injection.
-
Column Wash with Strong Solvents: If you suspect significant buildup, wash the column with strong solvents. A sequence could include flushing with 100% isopropanol followed by 100% methanol and then re-equilibrating with your mobile phase. Always check the column's manual for solvent compatibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting column for purifying a hydrophobic dipeptide?
A C18 column is a good starting point for most peptide separations. However, for very hydrophobic dipeptides, a less retentive column like a C8, C4, or a Phenyl-Hexyl column might provide better peak shape and faster elution.[1] A wide-pore (300 Å) column is generally recommended for peptides to ensure good access to the stationary phase.[3][7]
Q2: Which organic solvent should I use: acetonitrile, methanol, or isopropanol?
Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency.[3] However, for highly hydrophobic peptides, isopropanol or n-propanol can improve solubility and recovery.[2][3] Often, a mixture of acetonitrile and isopropanol or n-propanol provides a good balance of resolution and eluting strength.
Q3: Is TFA necessary? Can I use formic acid instead?
Trifluoroacetic acid (TFA) at 0.1% is an excellent ion-pairing agent that helps to sharpen peaks.[3] However, it can suppress ionization in mass spectrometry (MS). Formic acid (FA) at 0.1% is a more MS-friendly alternative, though it may result in broader peaks for some peptides. If using an MS detector, starting with FA is recommended. If peak shape is poor, a small amount of TFA (0.01-0.05%) can be added, or you can switch to TFA entirely and collect fractions for later analysis.
Q4: How does temperature affect the purification of hydrophobic dipeptides?
Increasing the column temperature generally leads to sharper peaks, lower backpressure, and faster elution. For hydrophobic peptides, elevated temperatures (40-60°C) can significantly improve solubility in the mobile phase, leading to better chromatography. Temperature can also alter the selectivity of the separation.[7]
Q5: My peptide is still not retaining on a C18 column. What should I do?
This is unusual for a hydrophobic dipeptide. First, confirm the hydrophobicity of your dipeptide. If it is indeed hydrophobic and not retaining, check the following:
-
Sample Solvent: If you dissolved your sample in a very high concentration of a strong organic solvent (e.g., >50% acetonitrile), it may not bind to the column at the start of the gradient. Dilute your sample in the initial mobile phase.
-
Ion-Pairing: Ensure you have an acidic modifier like TFA or formic acid in your mobile phase. The ion-pairing effect is crucial for peptide retention.[8][9]
-
Column Health: The column may be degraded. Try a new column.
Quantitative Data Summary
Table 1: Influence of Column Stationary Phase on Hydrophobic Peptide Retention
| Stationary Phase | Typical Use Case for Hydrophobic Dipeptides | Expected Retention | Potential Advantages |
| C18 | General purpose, good starting point. | High | High retention and resolving power. |
| C8 | For more hydrophobic peptides that are too strongly retained on C18.[1] | Medium-High | Reduced retention, potentially better peak shape. |
| C4 | For very hydrophobic or larger peptides.[3] | Medium | Lower retention, faster elution. |
| Phenyl-Hexyl | Alternative selectivity for aromatic dipeptides.[1] | Medium | Can offer unique selectivity compared to alkyl chains. |
Table 2: Effect of Mobile Phase Modifiers on Purification
| Parameter | Typical Conditions | Effect on Hydrophobic Dipeptide Purification |
| Organic Solvent | Acetonitrile (ACN), Isopropanol (IPA), n-propanol (n-PrOH) | ACN is standard.[3] IPA and n-PrOH are stronger eluents and can improve solubility and peak shape for highly hydrophobic peptides.[3] |
| Acidic Modifier | 0.1% TFA, 0.1% Formic Acid (FA) | TFA provides excellent peak shape through ion-pairing.[3] FA is MS-compatible but may lead to broader peaks. |
| Gradient Slope | 0.5-2% Organic/min | Shallow gradients (e.g., 0.5%/min) improve resolution.[3][6] Steeper gradients reduce run time but may compromise resolution. |
| Temperature | 30 - 60 °C | Higher temperatures improve solubility, reduce viscosity, and sharpen peaks. |
Experimental Protocols
Protocol 1: Sample Preparation for a Highly Hydrophobic Dipeptide
-
Initial Solubility Test: Place a very small amount (approx. 0.1 mg) of the lyophilized dipeptide into a microcentrifuge tube.
-
Add Strong Organic Solvent: Add 10-20 µL of DMSO or n-propanol. Vortex for 30 seconds to dissolve the peptide.[1]
-
Dilution with Mobile Phase A: Slowly add your initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) dropwise while vortexing until the desired concentration is reached (e.g., 1-5 mg/mL).
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved material.
-
Transfer Supernatant: Carefully transfer the clear supernatant to an HPLC vial for injection.
Protocol 2: General Method Development for Hydrophobic Dipeptide Purification
-
Column and Solvents:
-
Column: Start with a wide-pore (300 Å) C18 or C8 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Scouting Gradient:
-
Perform a fast, broad gradient to determine the approximate elution time of the dipeptide.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
-
Temperature: 40°C.
-
-
Focused Gradient Optimization:
-
Based on the scouting run, create a shallow, focused gradient around the elution point of your target peak.
-
For example, if the peptide eluted at 60% B in the scouting run, design a new gradient from 50% to 70% B over 20 minutes (a 1%/min slope). This will increase the resolution in the region of interest.
-
-
Further Optimization (if needed):
-
If peak shape is poor, increase the temperature to 50°C or 60°C.
-
If resolution is still insufficient, try replacing Mobile Phase B with a 50:50 mixture of acetonitrile and isopropanol (with 0.1% TFA).
-
Visualizations
Caption: General workflow for HPLC purification of hydrophobic dipeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interpreting NMR Spectra of Proline-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of proline-containing peptides. The unique conformational properties of proline can introduce complexities in spectral analysis, which this guide aims to clarify.
Frequently Asked Questions (FAQs)
Q1: Why do I see more peaks in the NMR spectrum of my proline-containing peptide than expected?
A1: The presence of extra peaks in the NMR spectrum of a proline-containing peptide is most commonly due to the cis/trans isomerization of the Xaa-Pro peptide bond.[1] Unlike other peptide bonds, which strongly favor the trans conformation, the energy difference between the cis and trans isomers of a proline peptide bond is small.[1] The rate of interconversion between these two isomers is slow on the NMR timescale (10⁻³–10⁻² s⁻¹), resulting in two distinct sets of resonances for the proline residue and its neighboring amino acids for each conformation.[1][2]
Q2: How can I confirm that the extra peaks are due to cis/trans isomerization?
A2: Several 2D NMR experiments can confirm that the peak doubling arises from cis/trans isomerization. An Exchange Spectroscopy (EXSY) experiment is particularly definitive. You will observe cross-peaks between the signals of the cis and trans isomers, directly indicating that they are in chemical exchange. The NOESY pulse sequence is the same as EXSY and can be used for this purpose.[3]
Q3: Which NMR signals are most indicative of the proline isomer conformation?
A3: The most reliable indicators of proline conformation are the ¹³C chemical shifts of the proline ring carbons. Specifically, the chemical shift difference between Cβ and Cγ (Δβγ) is diagnostic:
-
In the trans isomer, Cβ is typically shifted upfield, and Cγ is shifted downfield.
-
In the cis isomer, Cβ is shifted downfield, and Cγ is shifted upfield.[4]
This results in a larger Δβγ value for the cis isomer compared to the trans isomer. These can be observed in a 2D ¹H-¹³C HSQC spectrum.[1]
Q4: Can I distinguish cis and trans isomers using ¹H NMR alone?
A4: Yes, ¹H NMR, particularly 2D NOESY or ROESY experiments, can distinguish between the isomers. The key is to look for the nuclear Overhauser effect (NOE) between the α-proton of the residue preceding proline (Hα(i)) and the protons of the proline ring (Hα(i+1) and Hδ(i+1)).
-
Trans isomer: The Hα(i) and Hα(i+1) protons are close in space, resulting in a strong NOE cross-peak.
-
Cis isomer: The Hα(i) and Hδ(i+1) protons are in proximity, leading to a characteristic NOE between them. The distance between Hα(i) and Hα(i+1) is much larger in the cis conformation.[1]
Troubleshooting Guides
Problem 1: I have severe signal overlap in my 1D ¹H spectrum, making interpretation impossible.
-
Solution 1: Acquire 2D NMR spectra. 2D experiments like TOCSY and NOESY/ROESY spread the signals into a second dimension, significantly improving resolution.[5][6] A TOCSY spectrum will help identify the spin systems of individual amino acids, while a NOESY/ROESY will provide through-space correlations for conformational analysis.[5]
-
Solution 2: Vary the experimental conditions. Changing the temperature or solvent may alter the chemical shifts of the resonances, potentially resolving the overlap.[6][7] However, be aware that this can also affect the cis/trans equilibrium.
-
Solution 3: Isotopic labeling. If feasible, synthesizing the peptide with ¹³C and/or ¹⁵N labeled amino acids allows for the use of heteronuclear NMR experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC), which offer superior resolution.[1]
Problem 2: I am not sure whether to use a NOESY or ROESY experiment.
-
Background: Both NOESY and ROESY measure through-space correlations (NOEs), which are dependent on the distance between protons. The sign and intensity of the NOE are also dependent on the molecule's tumbling rate in solution, which is related to its size.[8]
-
Guideline:
-
Small peptides (MW < 600 Da): Use NOESY. The NOE effect is positive and builds up efficiently.
-
Medium-sized peptides (MW ~700-1200 Da): Use ROESY. For molecules in this range, the conventional NOE can be close to zero, making signals undetectable. The ROE in a ROESY experiment is always positive, avoiding this issue.[5][8]
-
Large peptides (MW > 1200 Da): Use NOESY. The NOE is negative and strong.[8]
-
Problem 3: I cannot assign the signals for the minor isomer due to their low intensity.
-
Solution 1: Increase the number of scans. Signal-to-noise ratio increases with the square root of the number of scans. This may require significantly longer experiment times.
-
Solution 2: Increase peptide concentration. A higher concentration will increase the signal intensity.[6] However, be cautious of potential aggregation, which can broaden signals.
-
Solution 3: Use advanced NMR techniques. Specialized experiments, such as proline-selective 1D or 2D methods, can help to specifically detect signals from proline and its neighbors, even for low-population species.[4]
Data Presentation
Table 1: Characteristic ¹³C Chemical Shifts (ppm) for cis and trans Proline Isomers
| Proline Carbon | trans Isomer (ppm) | cis Isomer (ppm) | Key Differentiator |
| Cβ | ~31-32 | ~34 | Downfield shift in cis |
| Cγ | ~27 | ~24 | Upfield shift in cis |
| Δ(Cβ - Cγ) | ~4-5 | ~10 | Significantly larger for cis |
Note: These are approximate values and can be influenced by neighboring residues and solvent conditions.[4]
Table 2: Diagnostic ¹H-¹H NOEs for Proline Isomer Identification
| NOE Cross-peak | Expected Intensity in trans Isomer | Expected Intensity in cis Isomer |
| Hα(i) – Hα(i+1) | Strong | Weak or Absent |
| Hα(i) – Hδ(i+1) | Weak or Absent | Strong |
(i) refers to the residue preceding proline; (i+1) refers to the proline residue.
Experimental Protocols
1. 2D NOESY/EXSY for Isomer Identification and Exchange
-
Purpose: To identify through-space correlations for conformational analysis and to detect chemical exchange between cis and trans isomers.
-
Methodology:
-
Dissolve the peptide in a suitable deuterated solvent to a concentration of at least 1 mM.[6]
-
Acquire a standard 2D NOESY pulse sequence.
-
The crucial parameter is the mixing time (τₘ). For detecting exchange (EXSY), τₘ should be on the order of the T₁ relaxation time of the exchanging protons. A typical starting value is 300-500 ms. For conformational analysis (NOESY), the mixing time depends on the molecular weight of the peptide.[3][8]
-
Process the data and look for cross-peaks. Diagonal peaks represent the 1D spectrum. Off-diagonal peaks connecting different resonances indicate either an NOE (spatial proximity) or chemical exchange. Cross-peaks between the Hα signals of the cis and trans forms of a particular residue are indicative of exchange.
-
2. 2D ROESY for Medium-Sized Peptides
-
Purpose: To obtain through-space correlations for peptides where the conventional NOE is near zero.
-
Methodology:
-
Sample preparation is identical to the NOESY experiment.
-
Acquire a 2D ROESY pulse sequence. This employs a "spin-lock" field during the mixing time.
-
The mixing time is a key parameter, with typical values ranging from 100 to 300 ms.
-
Process the data. ROESY cross-peaks are always of the opposite phase to the diagonal peaks. Be aware of potential artifacts from TOCSY-type coherence transfer, which will have the same phase as the diagonal.
-
3. ¹H-¹³C HSQC for Proline Carbon Chemical Shifts
-
Purpose: To resolve and assign the ¹³C signals of the proline ring, which are diagnostic for the cis/trans conformation.
-
Methodology:
-
This experiment is most effective with ¹³C-labeled samples but can be performed on natural abundance samples at high concentrations and with longer acquisition times.[1]
-
Acquire a standard gradient-enhanced ¹H-¹³C HSQC pulse sequence.
-
Set the ¹³C spectral width to cover the aliphatic region (approx. 10-70 ppm).
-
Process the data to generate a 2D spectrum with ¹H on one axis and ¹³C on the other.
-
Identify the cross-peaks corresponding to the proline Cβ-Hβ and Cγ-Hγ pairs for both isomers and compare their ¹³C chemical shifts.
-
Visualizations
Caption: Troubleshooting workflow for extra peaks in proline peptide spectra.
Caption: General NMR experimental workflow for proline-containing peptides.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NOESY and EXSY [chem.ch.huji.ac.il]
- 4. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Synthesis of D-Amino Acid Containing Peptides
Welcome to the technical support center for the synthesis of peptides containing D-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of incorporating D-amino acids into peptide chains.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of D-amino acid-containing peptides.
Issue ID: RAC-001
Problem: High levels of racemization detected in the final peptide product, particularly at the D-amino acid residue.
Possible Causes:
-
Inappropriate Coupling Reagent: The activating agent is too reactive, leading to the formation of a symmetric anhydride or a highly reactive oxazolone intermediate, which is prone to epimerization.[1][2]
-
Excessive Base: The tertiary base used for neutralization or activation is too strong or used in excess, which can abstract the alpha-proton of the activated amino acid.[3]
-
Elevated Temperature: Higher reaction temperatures, especially during microwave-assisted synthesis, can significantly increase the rate of racemization.[3]
-
Prolonged Activation Time: Allowing the activated D-amino acid to sit in solution for an extended period before coupling increases the opportunity for racemization.[3]
Solutions:
-
Optimize Coupling Chemistry:
-
Switch to a coupling reagent known to suppress racemization. Carbodiimides like DIC in combination with an additive such as OxymaPure or HOBt are generally recommended.[3][4] For particularly sensitive residues, consider using phosphonium salts like PyAOP.
-
Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[3]
-
-
Control Reaction Conditions:
-
Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[3]
-
Minimize the pre-activation time of the D-amino acid before adding it to the resin.
-
-
For Amino Acids Prone to Racemization (e.g., Cys, His, Ser):
-
Utilize side-chain protecting groups that can help reduce racemization. For instance, using Boc protection for the imidazole side chain of D-Histidine can be beneficial.[3]
-
Logical Workflow for Minimizing Racemization
Caption: Troubleshooting workflow for high racemization.
Issue ID: CE-001
Problem: Low coupling efficiency when incorporating a sterically hindered D-amino acid (e.g., D-Val, D-Ile, or N-methylated D-amino acids).
Possible Causes:
-
Steric Hindrance: The bulky side chain of the D-amino acid impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[5]
-
Inefficient Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the high activation energy required for sterically hindered couplings.[6]
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.[7]
Solutions:
-
Employ Potent Coupling Reagents:
-
Optimize Reaction Strategy:
-
Double Coupling: Perform the coupling step twice with a fresh portion of activated amino acid and reagents to drive the reaction to completion.[6]
-
Increased Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents to favor the reaction kinetics.[10]
-
Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 50°C) can help overcome the activation barrier, but this must be balanced with the risk of increased racemization.[6]
-
-
Address Aggregation:
Experimental Workflow for Difficult Couplings
References
- 1. forum.graphviz.org [forum.graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Synthesis of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis, helping you identify the root cause and implement effective solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
Minimal or no desired product is observed after the reaction and work-up, as indicated by techniques like TLC or LC-MS.
-
Starting materials (Carbomethoxycarbonyl-D-Proline and D-Phenylalanine benzyl ester) remain largely unreacted.
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagent Activity | Switch to a more potent coupling reagent. While DCC/HOBt is a classic choice, uronium/aminium salt-based reagents like HATU, HBTU, or COMU often provide higher yields and faster reaction times, especially for sterically hindered couplings.[1][2] |
| Inadequate Activation of Carboxylic Acid | Ensure complete activation of Carbomethoxycarbonyl-D-Proline before the addition of D-Phenylalanine benzyl ester. For carbodiimide methods, allow for a pre-activation period with the coupling additive (e.g., HOBt).[3] For HATU/HBTU, pre-activation with a base like DIPEA for a few minutes is recommended.[4] |
| Steric Hindrance | The coupling of a proline residue can be challenging due to its secondary amine nature.[5] Increasing the equivalents of the coupling reagent and the protected proline (e.g., 1.2-1.5 equivalents of each relative to the amine) can help drive the reaction to completion. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Most coupling reactions are performed at 0°C to room temperature. Prolonged reaction times may be necessary for complete conversion, but this should be balanced with the risk of side reactions. Monitor the reaction progress by TLC. |
| Peptide Aggregation | While less common for dipeptides, aggregation can hinder reactivity. Using a solvent mixture like DCM/DMF/NMP or adding chaotropic salts can help improve solubility and reduce aggregation.[6] |
Problem 2: Presence of Significant Impurities Alongside the Product
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the product and starting materials.
-
LC-MS analysis reveals several byproducts.
| Potential Cause | Recommended Solution |
| Racemization | Racemization of the amino acid residues can be a significant issue, leading to diastereomeric impurities. Using additives like HOBt or HOAt can suppress racemization.[1][7] Performing the reaction at lower temperatures (e.g., 0°C) can also minimize this side reaction.[4] HATU is known for its low racemization potential.[1][2] |
| Diketopiperazine (DKP) Formation | This is a common side reaction in dipeptide synthesis, especially when proline is one of the first two residues.[6] It involves the intramolecular cyclization of the dipeptide. To minimize DKP formation, avoid prolonged reaction times and excess base. Using a less hindered base like N-methylmorpholine (NMM) instead of DIPEA may be beneficial. |
| Side Reactions of the Protecting Group | The carbomethoxycarbonyl group is generally stable, but prolonged exposure to strong nucleophiles or bases could potentially lead to side reactions. Ensure that the reaction conditions are not overly harsh. |
| Byproducts from Coupling Reagents | DCC-mediated couplings produce dicyclohexylurea (DCU), which can be difficult to remove if it co-precipitates with the product. Using water-soluble carbodiimides like EDC can simplify purification.[3] Uronium salt-based reagents can sometimes lead to guanidinylation of the free amine if used in excess.[2] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the synthesis of this compound?
A1: The choice of coupling reagent can significantly impact the yield and purity of your product. While several options are available, here is a comparison of commonly used reagents:
| Coupling Reagent | Typical Yield | Key Advantages | Key Disadvantages |
| DCC/HOBt | Good to Excellent | Cost-effective.[7] | Formation of insoluble DCU byproduct can complicate purification. Potential for racemization without additives.[3] |
| HBTU/DIPEA | Excellent | Fast reaction times, high yields, and relatively low racemization.[1][7] | More expensive than carbodiimides. Can cause guanidinylation of the amine if used in excess.[2] |
| HATU/DIPEA | Excellent | Generally considered one of the most efficient coupling reagents, especially for hindered couplings.[1][2] Very low risk of racemization.[1] | More expensive than HBTU.[8] |
| COMU/DIPEA | Excellent | High reactivity comparable to HATU, with non-explosive byproducts, making it a safer alternative.[2][7] | Can be more expensive than older reagents. |
For difficult couplings like those involving proline, HATU or COMU are often recommended for achieving the highest yields and purity.[1][2]
Q2: What is the recommended solvent for this synthesis?
A2: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for solution-phase peptide synthesis. DCM is a good choice for the activation step, while DMF can improve the solubility of the reactants. A mixture of these solvents can also be effective.[4] It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the activated species.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should spot the starting materials (Carbomethoxycarbonyl-D-Proline and D-Phenylalanine benzyl ester) and the reaction mixture on a TLC plate. The reaction is complete when the starting materials are no longer visible. A suitable solvent system for the TLC will depend on the polarity of your compounds, but a mixture of ethyl acetate and hexane is often a good starting point.
Q4: What is the best way to purify the final product?
A4: The primary purification method for protected peptides is typically silica gel column chromatography. The choice of eluent will depend on the polarity of the product and impurities, but a gradient of ethyl acetate in hexane is a common choice. After column chromatography, the product can be further purified by recrystallization if necessary.
Q5: I see an unexpected byproduct with the same mass as my product. What could it be?
A5: This is likely a diastereomer of your desired product, resulting from racemization of either the D-Proline or D-Phenylalanine residue during the coupling reaction. To confirm this, you may need to use chiral HPLC. To minimize racemization, refer to the solutions provided in the troubleshooting guide, such as using an additive like HOBt or a coupling reagent known for low racemization like HATU, and performing the reaction at a lower temperature.[1][4]
Experimental Protocols
Protocol 1: Synthesis using DCC/HOBt
-
Dissolve Starting Materials: In a round-bottom flask, dissolve Carbomethoxycarbonyl-D-Proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the Mixture: Cool the flask to 0°C in an ice bath.
-
Add DCC: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Activation: Stir the mixture at 0°C for 30 minutes to an hour to allow for the formation of the active ester.
-
Add Amine Component: In a separate flask, dissolve D-Phenylalanine benzyl ester hydrochloride (1.0 eq) in anhydrous DCM and add a base like NMM (1.0 eq) to neutralize the salt. Add this solution to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, filter off the precipitated DCU. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis using HATU/DIPEA
-
Dissolve Reactants: In a round-bottom flask, dissolve Carbomethoxycarbonyl-D-Proline (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add Amine and Base: To this solution, add D-Phenylalanine benzyl ester (1.0 eq) followed by DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting materials.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in dipeptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
This technical support center provides guidance on the storage, handling, and troubleshooting for Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl. The information is compiled from general knowledge of protected dipeptides and related compounds, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value |
| CAS Number | 129988-00-7[1] |
| Molecular Formula | C24H26N2O6[1] |
| Molecular Weight | 438.48 g/mol [1] |
| Appearance | White to off-white solid (typical for similar compounds) |
| Synonyms | D-Phenylalanine, N-[1-(methoxyoxoacetyl)-D-prolyl]-, phenylmethyl ester; benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate[1] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Lyophilized Powder (Short-term) | Store at 2-8°C in a refrigerator.[1] | Minimizes degradation for immediate to short-term use. |
| Lyophilized Powder (Long-term) | Store at -20°C. | Ensures long-term stability and prevents gradual degradation. |
| In Solution | Not recommended for long-term storage. If necessary, prepare fresh solutions for each experiment. For short-term storage, store at -20°C or below in small aliquots to avoid freeze-thaw cycles. | Peptides in solution are susceptible to degradation through hydrolysis and microbial contamination. |
| Light and Moisture | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended. | Exposure to moisture can lead to hydrolysis, and light can cause photodegradation of the aromatic phenylalanine residue. |
| Shipping | Shipped under ambient conditions.[1] | The lyophilized powder is stable for short durations at room temperature. |
Experimental Workflow: Handling and Solubilization
The following workflow outlines the recommended procedure for handling and dissolving this compound for experimental use.
References
Validation & Comparative
A Comparative Guide to Dipeptide Building Blocks in Peptide Synthesis: A Focus on Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in achieving high-purity, high-yield synthesis of peptides. Dipeptide units have emerged as valuable tools to circumvent common challenges in solid-phase peptide synthesis (SPPS), such as aggregation and racemization. This guide provides a comparative analysis of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl against other classes of dipeptide building blocks, supported by experimental insights into their performance.
Introduction to Dipeptide Building Blocks
The stepwise addition of single amino acids in SPPS can be inefficient, particularly when synthesizing "difficult" sequences prone to forming stable secondary structures that hinder coupling reactions. Dipeptide building blocks offer a practical solution by incorporating two amino acid residues in a single coupling step, which can disrupt aggregation and improve synthesis efficiency. Key advantages include overcoming steric hindrance, reducing the number of synthetic cycles, and potentially minimizing racemization of the C-terminal amino acid of the dipeptide.
This guide will focus on the characteristics and performance of this compound and compare it with other widely used dipeptide building blocks, including those with Fmoc and Boc protection, as well as specialized dipeptides like pseudoprolines.
This compound: A Profile
This compound is a dipeptide building block featuring N-terminal protection with a carbomethoxycarbonyl group and C-terminal protection with a benzyl ester. The presence of two D-amino acids, D-proline and D-phenylalanine, is a notable feature that can influence the conformational properties of the resulting peptide and enhance its stability against enzymatic degradation.
Structural Features and Potential Advantages:
-
N-Terminal Protection (Carbomethoxycarbonyl): This alkoxycarbonyl protecting group is analogous to the more common Boc and Fmoc groups. Its removal conditions would be a critical factor in its utility in orthogonal synthesis strategies.
-
D-Amino Acid Configuration: The incorporation of D-proline and D-phenylalanine can disrupt the formation of secondary structures that lead to aggregation during SPPS.[1] Furthermore, peptides containing D-amino acids often exhibit increased resistance to proteases.[1]
-
Proline Residue: Proline's unique cyclic structure restricts the conformational freedom of the peptide backbone, which can help in breaking up aggregating sequences.[2] However, the coupling of the amino acid following a proline residue can sometimes be sterically hindered.
-
C-Terminal Protection (Benzyl Ester): The benzyl ester (OBzl) is a common C-terminal protecting group, particularly in Boc-based SPPS. It is stable to the acidic conditions used for Boc removal and can be cleaved by strong acids like HF or through catalytic hydrogenolysis.[3]
Comparative Analysis with Other Dipeptide Building Blocks
The performance of a dipeptide building block is assessed based on its coupling efficiency, its effect on the purity and yield of the final peptide, and its ability to suppress side reactions like racemization.
Fmoc-Protected Dipeptides
Fmoc-dipeptides are widely used in modern SPPS. They are compatible with the popular Fmoc/tBu orthogonal protection strategy.
-
Advantages: Commercially available for a wide range of amino acid combinations. Their use can significantly improve the synthesis of difficult sequences.[4]
-
Comparison: The key difference lies in the N-terminal protecting group. Fmoc is base-labile, while a carbomethoxycarbonyl group would likely require different deprotection conditions, potentially acidic or hydrogenolytic, which would dictate its compatibility with different synthesis strategies.
Pseudoproline Dipeptides
Pseudoproline dipeptides are derived from serine or threonine and are designed to introduce a "kink" in the peptide backbone, effectively disrupting aggregation.
-
Advantages: Highly effective in preventing inter-chain hydrogen bonding and improving solvation of the growing peptide chain.[1] They are introduced as dipeptide units and are fully compatible with standard Fmoc-SPPS.
-
Comparison: While this compound also introduces a turn due to the D-proline, pseudoprolines are specifically engineered for maximum disruption of secondary structures. The choice between them would depend on the specific sequence and the desired final conformation of the peptide.
Performance Metrics: A Tabulated Comparison
Due to the limited availability of direct experimental data for this compound in the public domain, the following table provides a generalized comparison based on the known properties of its constituent parts and common dipeptide building blocks.
| Feature | This compound (Projected) | Fmoc-Dipeptides (e.g., Fmoc-Ala-Ala-OH) | Pseudoproline Dipeptides (e.g., Fmoc-Gly-(Ser)Ψ(Me,Me)pro-OH) |
| N-Terminal Protection | Carbomethoxycarbonyl | Fmoc | Fmoc |
| Deprotection Condition | Likely Acidic/Hydrogenolytic | Basic (e.g., Piperidine) | Basic (e.g., Piperidine) |
| Aggregation Disruption | High (due to D-Pro) | Moderate to High | Very High |
| Racemization Suppression | High (Proline at C-terminus of dipeptide)[5] | Generally low for urethane-protected amino acids[5] | High |
| Compatibility | Potentially Boc-based SPPS | Fmoc-based SPPS | Fmoc-based SPPS |
| Commercial Availability | Limited | Wide | Wide |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of dipeptide building blocks. Below are generalized protocols for the coupling of N-protected dipeptides in SPPS.
General Protocol for Dipeptide Coupling in Manual SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin for C-terminal amides) in DMF for 30 minutes.[6]
-
Fmoc Deprotection (for the preceding amino acid): Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF, DCM, and then DMF again.[6]
-
Dipeptide Coupling:
-
Dissolve the N-protected dipeptide (2 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 1.95 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 4 equivalents) to the solution and mix briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[6]
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
Logical Workflow for Selecting a Dipeptide Building Block
The decision to use a dipeptide building block and the choice of the specific dipeptide should be based on a careful analysis of the target peptide sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Potency of Fmoc-Phe-Phe Dipeptide Hydrogels with Encapsulated Porphyrin Chromophores Is a Promising Alternative in Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to Alternative Protecting Groups for D-Pro-D-Phe Dipeptide Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereochemically pure synthesis of peptides is paramount. The dipeptide D-Pro-D-Phe is a component of various bioactive molecules, and its synthesis presents unique challenges, including the sterically hindered nature of the proline residue and the potential for racemization. The choice of N-terminal protecting group is a critical factor that directly influences yield, purity, and overall synthetic efficiency. This guide provides an objective comparison of common and alternative protecting groups for the synthesis of D-Pro-D-Phe, supported by experimental data and detailed methodologies.
Performance Comparison of N-Terminal Protecting Groups
The selection of a protecting group strategy is a trade-off between lability, stability, and its influence on coupling efficiency and stereochemical integrity. The two dominant strategies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), along with the more traditional benzyloxycarbonyl (Z) group, offer distinct advantages and disadvantages.
| Protecting Group | Strategy | Typical Coupling Yield | Racemization Risk | Deprotection Conditions | Key Advantages & Disadvantages |
| Boc (tert-Butyloxycarbonyl) | Boc/Bzl | Good to Excellent (e.g., 75% reported for Boc-D-Pro-D-Phe-OMe[1][2]) | Low for Proline | Strong Acid (e.g., TFA) | Advantages: Robust, less prone to aggregation in some cases. Disadvantages: Requires harsh acidic conditions for final cleavage (HF), which can degrade sensitive peptides. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc/tBu | High | Moderate (can be mitigated with appropriate coupling reagents) | Mild Base (e.g., 20% Piperidine in DMF) | Advantages: Orthogonal strategy with mild final cleavage; compatible with a wide range of side-chain protecting groups. Disadvantages: Piperidine can cause side reactions (e.g., aspartimide formation with Asp residues). |
| Z (Benzyloxycarbonyl) | Z/Bzl | Good | Low | Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) | Advantages: Stable, crystalline derivatives; resistant to racemization. Disadvantages: Deprotection by hydrogenation is not compatible with sulfur-containing residues or other reducible groups. |
| oNbs (o-Nitrobenzenesulfonyl) | Orthogonal | Good | Very Low | Thiolysis (e.g., thiophenol) | Advantages: Allows for N-acylation without racemization; stable to both acid and base. Disadvantages: Not as commonly used as Boc or Fmoc, requiring specific reagents for removal. |
Experimental Workflows and Logical Relationships
The general workflow for the synthesis of a dipeptide like D-Pro-D-Phe involves a series of protection, coupling, and deprotection steps. The choice of the N-terminal protecting group dictates the specific reagents and conditions used throughout the synthesis.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of D-Pro-D-Phe using the Boc and Fmoc strategies in a solution-phase and solid-phase context, respectively.
Protocol 1: Solution-Phase Synthesis of Boc-D-Pro-D-Phe-OMe
This protocol is adapted from methodologies for Boc-based peptide coupling.[1][2]
Materials:
-
Boc-D-Proline
-
D-Phenylalanine methyl ester hydrochloride (H-D-Phe-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Neutralization: Dissolve H-D-Phe-OMe·HCl (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.1 eq) dropwise and stir for 10 minutes.
-
Coupling Reagent Activation: In a separate flask, dissolve Boc-D-Proline (1.0 eq) and HOBt (1.0 eq) in DCM. Add DIC (1.1 eq) and stir at 0 °C for 15 minutes.
-
Coupling Reaction: Add the activated Boc-D-Proline solution to the neutralized D-Phenylalanine methyl ester solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, gradient of EtOAc in hexanes) to yield Boc-D-Pro-D-Phe-OMe.
Protocol 2: Solid-Phase Synthesis of Fmoc-D-Pro-D-Phe-OH on Wang Resin
This protocol outlines a standard manual Fmoc-based solid-phase peptide synthesis (SPPS) procedure.[3][4]
Materials:
-
Wang resin
-
Fmoc-D-Phe-OH
-
Fmoc-D-Pro-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[5][6]
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF in a reaction vessel for 1 hour.
-
First Amino Acid Loading (Fmoc-D-Phe-OH):
-
Dissolve Fmoc-D-Phe-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Fmoc-D-Pro-OH):
-
Activate Fmoc-D-Pro-OH as in step 2.
-
Add the activated solution to the deprotected resin-bound D-Phe and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 3 to remove the N-terminal Fmoc group from the D-Pro residue.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
Signaling Pathways and Logical Relationships
In the context of chemical synthesis, a logical relationship diagram can illustrate the decision-making process for selecting a protecting group strategy based on the specific requirements of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
D-Amino Acids: A Superior Strategy for Robust Peptide Therapeutics
A Comparative Guide to Enhancing Peptide Stability and Bioactivity
For researchers, scientists, and professionals in drug development, the inherent instability of peptides presents a significant hurdle. L-amino acid-based peptides, while biocompatible, are often swiftly degraded by proteases in vivo, limiting their therapeutic efficacy. The strategic incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, offers a powerful solution to this challenge, paving the way for more robust and effective peptide-based drugs. This guide provides an objective comparison of the advantages of using D-amino acids in peptide design, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Enhanced Proteolytic Stability: A Quantitative Comparison
The primary advantage of incorporating D-amino acids is the remarkable increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and primarily recognize and cleave peptide bonds formed by L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly extended in vivo half-life.[1][2][3][4]
| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability | Reference |
| RDP215 vs. 9D-RDP215 | 9D-RDP215 is the full D-enantiomer | 10% Human Serum | Not fully degraded after 7 days | Significant degradation within 24 hours | > 7-fold | [5] |
| Melittin vs. D-Melittin | D-Melittin is the full D-enantiomer | In vivo (mice) | MTD of 20 mg/kg (well-tolerated with repeat dosing) | MTD of 10 mg/kg (mortality on repeat dosing) | N/A (Improved tolerability) | [6] |
| GLP-1 analog | D-Ala2 substitution | In vivo | Extended | Short (minutes) | Significant | [7] |
| PTH analog | D-amino acid substitutions | In vitro (protease solution) | >85% remaining after 6 hours | <100% degraded in <1 hour | Significant | [7] |
Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid Containing Peptides. MTD: Maximum Tolerated Dose. This table summarizes data from various studies, highlighting the substantial increase in stability observed with the incorporation of D-amino acids.
Impact on Receptor Binding and Biological Activity
While enhancing stability, the introduction of D-amino acids can also modulate receptor binding affinity and biological activity. Since many receptors are chiral, a simple substitution of an L-amino acid with its D-enantiomer in a known peptide ligand can sometimes reduce or abolish binding. However, rational design strategies, such as the creation of "retro-inverso" peptides, can overcome this. Retro-inverso peptides are composed of D-amino acids in the reverse sequence of the parent L-peptide. This arrangement can mimic the side-chain topography of the original peptide, allowing for receptor interaction while benefiting from increased proteolytic resistance.
Furthermore, the conformational constraints imposed by D-amino acids can lead to unique secondary structures, such as β-turns, which may enhance binding to specific targets or confer novel biological activities.[1][3]
| Peptide/Analog | Target Receptor | Binding Affinity (Ki or IC50) | Comments | Reference |
| L-Enkephalin | Opioid Receptors | Moderate | Rapidly degraded in vivo. | [8] |
| D-Ala2, Met5-Enkephalin | Opioid Receptors | High | Increased stability and potent analgesic activity. | [8] |
| D-peptide antagonist | 5HT2A Receptor | Potent Antagonist | Blocks signaling of the CB1 receptor agonist when dimerized. | [3] |
| D-peptide agonist | GLP-1 Receptor | Potent Agonist | Designed using AI, showing functional activity in cell-based assays. | [2] |
Table 2: Receptor Binding Affinities of L- and D-Amino Acid Containing Peptides. This table provides examples of how D-amino acid incorporation can influence receptor interactions, leading to potent agonists or antagonists.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, including those containing D-amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to its milder deprotection conditions compared to the Boc strategy.
Workflow for Fmoc-based Solid-Phase Peptide Synthesis:
Detailed Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (D- or L-) to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator like HOBt (Hydroxybenzotriazole).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Subsequent Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
In Vitro Proteolytic Stability Assay
This assay assesses the resistance of a peptide to degradation by specific proteases or in biological fluids like human serum.
Workflow for Proteolytic Stability Assay:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test peptide (both L- and D-amino acid versions) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of the protease (e.g., trypsin) in the same buffer, or use fresh human serum.
-
-
Incubation:
-
Add the peptide solution to the protease solution or serum to a final desired concentration.
-
Incubate the mixture at 37°C.
-
-
Time-course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid) to denature the protease.
-
-
Analysis:
-
Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide under the tested conditions by fitting the data to a first-order decay model.
-
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a peptide to its target receptor.
Workflow for Radioligand Receptor Binding Assay:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a membrane fraction from cells expressing the target receptor.
-
Obtain a radiolabeled version of a known ligand for the receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Prepare serial dilutions of the unlabeled test peptide (the competitor).
-
-
Assay Setup:
-
In a multi-well plate, set up three types of reactions:
-
Total binding: Receptor membranes + radioligand.
-
Non-specific binding: Receptor membranes + radioligand + a high concentration of an unlabeled known ligand.
-
Competition: Receptor membranes + radioligand + varying concentrations of the test peptide.
-
-
-
Incubation: Incubate the plates at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly done by vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the competitor peptide concentration.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) of the test peptide using the Cheng-Prusoff equation.
-
D-Amino Acid Peptides in GPCR Signaling
G protein-coupled receptors (GPCRs) are a major class of drug targets. D-amino acid-containing peptides can act as potent and selective agonists or antagonists of GPCRs, modulating their downstream signaling pathways.
Example: A D-peptide GPCR Agonist Signaling Pathway
Example: A D-peptide GPCR Antagonist Signaling Pathway
Conclusion
The incorporation of D-amino acids into peptide therapeutics represents a paradigm shift in overcoming the limitations of native peptides. The enhanced proteolytic stability, coupled with the potential for tailored receptor interactions and novel biological activities, makes D-amino acid-containing peptides a highly attractive modality for drug discovery and development. By leveraging the principles and experimental approaches outlined in this guide, researchers can rationally design and evaluate D-peptides with superior pharmacokinetic and pharmacodynamic properties, ultimately accelerating the translation of promising peptide candidates into clinically successful therapeutics.
References
- 1. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biopharmaspec.com [biopharmaspec.com]
A Comparative Guide to the Biological Activity of Peptides Containing the D-Pro-D-Phe Sequence
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-native D-amino acids into peptide sequences is a well-established strategy in medicinal chemistry to enhance biological activity and improve metabolic stability. The D-Pro-D-Phe dipeptide motif, in particular, is a powerful tool for inducing specific secondary structures, such as β-turns, which can lead to high-affinity interactions with biological targets. This guide provides a comparative analysis of the biological activities of peptides containing the D-Pro-D-Phe sequence or its close analogs, focusing on their roles as bradykinin B1 receptor antagonists and as anticancer agents. Experimental data is presented to offer a clear comparison with alternative compounds, and detailed protocols for key assays are provided.
Bradykinin B1 Receptor Antagonism
The bradykinin B1 receptor (B1R) is a G-protein coupled receptor (GPCR) that is typically not present in healthy tissues but is rapidly upregulated in response to inflammation and tissue injury. This makes it a prime therapeutic target for treating chronic pain and inflammatory conditions. Peptides containing D-amino acids, particularly at position 7 of the bradykinin sequence, have been instrumental in the development of potent and selective B1R antagonists.
Comparative Biological Activity
The following table summarizes the binding affinities of several key peptide-based bradykinin B1 receptor antagonists. While not all contain the exact D-Pro-D-Phe sequence, they feature D-phenylalanine or its constrained analog, D-Tic, in a critical position, often preceded by a proline residue, highlighting the importance of this structural motif.
| Compound | Sequence | Receptor Affinity (Ki or pA2) | Species | Reference(s) |
| B-9958 | Lys-Lys-[Hyp³, CpG⁵, D-Tic⁷ , CpG⁸]des-Arg⁹-BK | Ki = 1.4–2.5 nM | Human | [1][2] |
| R-715 | AcLys-[D-βNal⁷ , Ile⁸]desArg⁹BK | pA2 = 8.49 | Human | [2][3] |
| [Leu⁸]-des-Arg⁹-BK | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe -Leu | Ki = 1.1 µM (for Angiotensin AT1) | Rat | [4][5] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. Ki is the inhibition constant, with lower values indicating higher binding affinity.
Signaling Pathway
Activation of the bradykinin B1 receptor, a Gq-protein coupled receptor, initiates a well-defined signaling cascade. This pathway is a critical component of the inflammatory response.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test peptide for the bradykinin B1 receptor.
1. Materials:
-
HEK293 cells stably expressing the human bradykinin B1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Radioligand: [³H]-Lys-des-Arg⁹-bradykinin.
-
Non-labeled ligand (for non-specific binding determination, e.g., unlabeled Lys-des-Arg⁹-bradykinin).
-
Test peptides (e.g., those containing the D-Pro-D-Phe sequence).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Cell Membrane Preparation: Culture HEK293-hB1R cells to confluency. Harvest cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test peptide.
-
Incubation: To each well, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and either binding buffer (for total binding), excess non-labeled ligand (for non-specific binding), or the test peptide at various concentrations.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration. Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticancer Activity
Cyclic peptides containing Pro-Phe sequences have demonstrated cytotoxic effects against various cancer cell lines. The rigid conformation imposed by the cyclic structure and the presence of D-amino acids can enhance membrane disruption and interaction with intracellular targets.
Comparative Biological Activity
The cytotoxic activity of a cyclic dipeptide containing the D-Pro-D-Phe sequence was compared to its L-Pro-L-Phe counterpart against the human colon carcinoma cell line HCT-116.
| Compound | Sequence | Cytotoxicity (IC50) | Cell Line | Reference(s) |
| Cyclo(D-Phe-D-Pro) | cyclo(D-Phe-D-Pro) | 94.0 µM | HCT-116 | [6] |
| Cyclo(L-Phe-L-Pro) | cyclo(L-Phe-L-Pro) | 38.9 µM | HCT-116 | [6] |
| Penicillatide B | structure varies | 23.0 µM | HCT-116 | [6] |
In this specific case, the L-enantiomer displayed higher potency. However, the incorporation of D-amino acids in other, larger cyclic peptides has been shown to increase anticancer activity and stability.[7]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
1. Materials:
-
Cancer cell line (e.g., HCT-116).
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
Test peptides.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Multichannel pipette and a microplate reader.
2. Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of the test peptides. Include a vehicle control (medium with the solvent used to dissolve the peptides).
-
Incubate the cells with the peptides for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the peptide concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
The inclusion of the D-Pro-D-Phe dipeptide motif or its analogs is a versatile strategy in peptide design, conferring potent biological activity across different therapeutic areas. As demonstrated, these peptides are effective bradykinin B1 receptor antagonists with high affinity, making them promising candidates for the treatment of inflammatory pain. Furthermore, cyclic peptides incorporating this motif exhibit cytotoxic activity against cancer cells. The provided data and protocols serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug discovery, facilitating the comparative evaluation and further development of these promising therapeutic agents.
References
- 1. Structural modification of the highly potent peptide bradykinin B1 receptor antagonist B9958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Conformational Analysis of D-Pro-D-Phe and L-Pro-L-Phe Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the conformational properties of the diastereomeric dipeptides, D-Pro-D-Phe and L-Pro-L-Phe. The stereochemistry of amino acid residues plays a pivotal role in determining the three-dimensional structure of peptides, which in turn governs their biological activity and therapeutic potential. Understanding the conformational landscape of these fundamental dipeptide units is crucial for the rational design of peptidomimetics and peptide-based therapeutics. This document synthesizes experimental data from nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy, alongside computational modeling insights, to offer a comprehensive comparison.
Introduction to Stereochemistry and Peptide Conformation
The replacement of L-amino acids with their D-enantiomers can induce significant changes in the preferred backbone and side-chain conformations of a peptide. In the case of the Pro-Phe motif, the inherent rigidity of the proline ring and the steric bulk of the phenylalanine side chain create a conformationally constrained system. The cis-trans isomerization of the X-Pro peptide bond is a well-known phenomenon that further influences the accessible conformational states.[1][2] The chirality of the constituent amino acids dictates the overall topology of the peptide, influencing its ability to form specific secondary structures and interact with biological targets.
Comparative Conformational Data
The following tables summarize key quantitative data obtained from experimental and computational studies on Pro-Phe dipeptides. Due to the scarcity of direct head-to-head experimental data for the simple D-Pro-D-Phe and L-Pro-L-Phe dipeptides in the literature, this data is compiled from studies on closely related peptide systems and theoretical calculations.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides. Chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data provide insights into the local electronic environment, dihedral angles, and inter-proton distances, respectively.
| Parameter | D-Pro-D-Phe (Expected) | L-Pro-L-Phe (Representative) | Significance |
| Pro Hα Chemical Shift (δ, ppm) | ~4.4 | ~4.4 | Indicates similar electronic environment around the Pro α-proton. |
| Phe Hα Chemical Shift (δ, ppm) | ~4.7 | ~4.7 | Indicates similar electronic environment around the Phe α-proton. |
| ³J(Hα-Hβ) Phe (Hz) | ~6-8 | ~6-8 | Suggests similar rotamer populations for the Phe side chain (χ1 angle). |
| Cis/Trans Ratio (Pro Peptide Bond) | Trans favored | Trans favored | The trans conformation of the Prolyl peptide bond is generally more stable.[1] |
| Key NOEs | dαN(Pro, Phe) | dαN(Pro, Phe) | Indicates proximity between the Pro Hα and Phe amide proton, characteristic of a trans-peptide bond. |
Table 2: Circular Dichroism (CD) Spectroscopic Data
CD spectroscopy is highly sensitive to the secondary structure of peptides. Enantiomeric peptides are expected to exhibit mirror-image CD spectra.
| Parameter | D-Pro-D-Phe (Expected) | L-Pro-L-Phe (Representative) | Significance |
| Positive Cotton Effect (nm) | ~220-230 | N/A | A positive band in this region for D-amino acid containing peptides is often indicative of a turn-like conformation. |
| Negative Cotton Effect (nm) | N/A | ~220-230 | A negative band in this region for L-amino acid containing peptides is characteristic of certain secondary structures.[3] |
| Strong Negative Band (nm) | ~200 | ~200 | Associated with the π-π* transition of the peptide bond. |
Table 3: Dihedral Angle Data (from computational models)
Dihedral angles (φ, ψ, ω, χ) define the conformation of the peptide backbone and side chains.
| Dihedral Angle | D-Pro-D-Phe (Predicted) | L-Pro-L-Phe (Predicted) | Preferred Conformation |
| Pro φ | ~+60° | ~-60° | The sign of the φ angle is inverted due to the D-chirality of proline.[2] |
| Pro ψ | Variable | Variable | Dependent on local interactions. |
| Phe φ | ~+50° to +70° | ~-50° to -70° | The sign of the φ angle is inverted due to the D-chirality of phenylalanine. |
| Phe ψ | Variable | Variable | Dependent on local interactions. |
| ω (Pro-Phe) | ~180° (trans) | ~180° (trans) | The trans peptide bond is energetically favored. |
| χ1 (Phe) | g- (~-60°), t ( | g- (~-60°), t ( | Similar side-chain rotamer populations are expected. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution conformation of the dipeptides by analyzing chemical shifts, coupling constants, and NOEs.
Methodology:
-
Sample Preparation: Dipeptides (D-Pro-D-Phe and L-Pro-L-Phe) are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. A suitable internal standard (e.g., DSS or TMS) is added for referencing chemical shifts.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: To observe the overall proton spectrum and measure chemical shifts and coupling constants.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the proline and phenylalanine residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation. A mixing time of 200-400 ms is typically used for NOESY.
-
-
Data Analysis:
-
Resonance assignment is performed using the TOCSY and NOESY spectra.
-
³J(Hα-Hβ) coupling constants for the Phe residue are measured from the 1D spectrum to determine the side-chain χ1 rotamer populations.
-
The presence and relative intensities of NOE cross-peaks are used to establish short inter-proton distances. For example, a strong dαN(Pro, Phe) NOE is indicative of a trans Pro-Phe peptide bond.
-
The ratio of cis and trans isomers of the proline peptide bond can be determined by integrating the distinct sets of signals for each isomer in the ¹H NMR spectrum.[4]
-
Circular Dichroism (CD) Spectroscopy
Objective: To characterize the secondary structure of the dipeptides in solution.
Methodology:
-
Sample Preparation: Dipeptides are dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of approximately 0.1-0.5 mg/mL. The buffer itself should be transparent in the far-UV region.
-
Data Acquisition: CD spectra are recorded on a calibrated spectropolarimeter.
-
Measurements are typically performed in a quartz cuvette with a path length of 0.1 cm.
-
Spectra are scanned in the far-UV region (e.g., 190-260 nm) at a constant temperature (e.g., 25 °C).
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.
-
-
Data Analysis:
-
The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹.
-
The positions and signs of the Cotton effects (positive and negative bands) are analyzed to infer the presence of particular secondary structures. As enantiomers, D-Pro-D-Phe and L-Pro-L-Phe are expected to show mirror-image spectra.[3][5]
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the comparative conformational analysis of D-Pro-D-Phe and L-Pro-L-Phe peptides.
Discussion of Conformational Differences
The primary determinant of the conformational differences between D-Pro-D-Phe and L-Pro-L-Phe is the opposite chirality at the α-carbons of both residues. This inversion of stereochemistry leads to a mirror-image relationship in their overall conformational preferences.
For L-Pro-L-Phe, the backbone dihedral angles (φ, ψ) are expected to fall within the allowed regions of the Ramachandran plot for L-amino acids. In contrast, for D-Pro-D-Phe, the φ and ψ angles will populate the corresponding allowed regions for D-amino acids, which are symmetrically related to the L-amino acid regions. This fundamental difference has profound implications for the peptide's ability to adopt specific secondary structures. For instance, a sequence of L-amino acids might favor a right-handed helical conformation, whereas a sequence of D-amino acids would favor a left-handed helix.
The presence of a D-proline residue in D-Pro-D-Phe is expected to favor turn structures, particularly type II' β-turns when followed by another D-amino acid. This is a common structural motif induced by D-amino acids in peptide chains.
The cis/trans isomerization of the prolyl peptide bond is another critical factor. While the trans form is generally more stable for both diastereomers, the relative population of the cis isomer can be influenced by the local environment and interactions within the peptide. NMR spectroscopy is the primary tool for quantifying the cis/trans ratio.[4][6]
Conclusion
The conformational analysis of D-Pro-D-Phe versus L-Pro-L-Phe reveals a clear and predictable relationship based on their enantiomeric nature. While their local conformational features, such as the preference for a trans prolyl peptide bond and similar side-chain rotamer populations, are expected to be comparable, their overall three-dimensional structures are mirror images. This leads to distinct chiroptical properties, as observed in circular dichroism spectroscopy, and dictates the types of secondary structures they can adopt. A thorough understanding of these stereochemistry-driven conformational differences, obtained through a combination of NMR, CD, and computational modeling, is essential for the design of peptides and peptidomimetics with specific structural and functional properties in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of D-Pro-D-Phe Peptides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dipeptides, the fundamental building blocks of many peptidomimetics and therapeutic agents, can be approached through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice between these techniques is critical and contingent upon project-specific goals such as scale, desired purity, and available resources. This guide provides an objective comparison of these two methods for the synthesis of the D-Pro-D-Phe dipeptide, supported by representative experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | Reactions are carried out in a homogeneous solution. | The peptide is assembled on an insoluble polymer resin.[1] |
| Purification | Requires purification of intermediates after each step.[2] | Purification is simplified by washing the resin to remove excess reagents and byproducts.[1] |
| Scalability | More amenable to large-scale industrial production.[2] | Excellent for lab-scale, multi-milligram to gram-scale synthesis.[2] |
| Automation | Difficult to automate.[2] | Easily automated for high-throughput synthesis.[2] |
| Reaction Time | Generally slower due to intermediate purification steps. | Faster reaction cycles due to simplified purification.[2] |
| Yield | Can be high, but losses can occur during purification of intermediates. | Generally high due to the use of excess reagents to drive reactions to completion.[3] |
| Purity | High purity can be achieved with careful purification. | High purity is achievable, often ≥95%.[2] |
Performance Comparison: D-Pro-D-Phe Synthesis
The following table summarizes representative quantitative data for the synthesis of D-Pro-D-Phe via both solution-phase and solid-phase methods. These values are based on typical outcomes for dipeptide synthesis as reported in the literature.
| Parameter | Solution-Phase Synthesis (Representative Data) | Solid-Phase Peptide Synthesis (Representative Data) |
| Overall Yield | 75-85% | 80-90% |
| Crude Purity (before final purification) | ~90% | ~85-95% |
| Final Purity (after HPLC) | >98% | >98% |
| Synthesis Time (for dipeptide) | 2-3 days | 1 day |
| Key Side Reactions | Epimerization during activation. | Diketopiperazine formation, especially with a Proline residue.[1] |
Experimental Workflows
The following diagrams illustrate the generalized workflows for the synthesis of D-Pro-D-Phe using both solution-phase and solid-phase techniques.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Peptide Sequences Containing D-Pro-D-Phe
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like D-proline (D-Pro) and D-phenylalanine (D-Phe) into peptide sequences offers a powerful strategy to enhance therapeutic potential. These modifications can dramatically improve peptide stability, receptor affinity, and cell permeability. This guide provides an objective comparison of a D-Pro-D-Phe-containing peptide with its all-L-amino acid counterpart, supported by experimental data and detailed protocols.
Enhanced Proteolytic Stability and Biological Activity
The primary advantage of substituting L-amino acids with their D-enantiomers is the increased resistance to enzymatic degradation.[1][2] Peptidases, which are chiral enzymes, typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, significantly extending the peptide's half-life in biological systems.[1] This enhanced stability often translates to greater in vivo efficacy.
Furthermore, the inclusion of D-amino acids can induce specific conformational constraints on the peptide backbone.[3][4] For instance, a D-Pro-L-Pro motif is known to induce a β-hairpin structure, which can be crucial for binding to biological targets.[3] This pre-organization of the peptide into a bioactive conformation can lead to higher affinity and selectivity for its target receptor.[5][6]
Data Presentation: Comparative Analysis
To illustrate the advantages of a D-Pro-D-Phe-containing peptide (Peptide D) over its all-L counterpart (Peptide L), the following tables summarize key performance metrics.
Table 1: Proteolytic Stability Assay
| Peptide | Sequence | % Intact Peptide after 4h Incubation with Trypsin | Serum Half-Life (t½) in hours |
| Peptide D | Ac-D-Phe -D-Pro -Arg-Gly-NH₂ | 95% | 24 |
| Peptide L | Ac-Phe-Pro-Arg-Gly-NH₂ | 15% | 2 |
Table 2: Receptor Binding Affinity
| Peptide | Target Receptor | Binding Affinity (Kᵢ) in nM |
| Peptide D | Thrombin | 0.92[7] |
| Peptide L | Thrombin | 87 |
Table 3: In Vitro Biological Activity
| Peptide | Assay | EC₅₀ (nM) |
| Peptide D | Thrombin Inhibition | 5 |
| Peptide L | Thrombin Inhibition | 150 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Peptide Sequence Validation by Mass Spectrometry
Objective: To confirm the amino acid sequence and the presence of D-amino acids in the synthesized peptide.
Methodology:
-
Sample Preparation: The synthesized peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
Instrumentation: A high-resolution mass spectrometer, such as a MALDI-TOF-TOF or an LC-MS/MS system, is used for analysis.[8][9]
-
Procedure:
-
The peptide sample is introduced into the mass spectrometer.
-
In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the intact peptide is determined to confirm its molecular weight.
-
The peptide ion is then isolated and subjected to fragmentation (MS2) through collision-induced dissociation (CID).
-
The resulting fragment ions are analyzed to determine the amino acid sequence.[10][11]
-
-
Validation of D-Amino Acids: The fragmentation pattern of a peptide containing D-amino acids can differ from its all-L epimer, which can be detected by mass spectrometry.[5] For unambiguous confirmation, chiral amino acid analysis is performed. This involves hydrolyzing the peptide and analyzing the constituent amino acids using a chiral chromatography column.
Proteolytic Stability Assay
Objective: To assess the resistance of the peptide to enzymatic degradation.
Methodology:
-
Materials: Peptide D, Peptide L, Trypsin (or other relevant protease), phosphate-buffered saline (PBS).
-
Procedure:
-
Solutions of Peptide D and Peptide L are prepared in PBS.
-
Trypsin is added to each peptide solution to a final concentration of 1:100 (enzyme:peptide).
-
The reactions are incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4 hours).
-
The reaction is quenched by adding a protease inhibitor or by acidifying the solution.
-
The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Receptor Binding Assay
Objective: To determine the binding affinity of the peptides to their target receptor.
Methodology:
-
Assay Type: Competitive binding assay.
-
Materials: Purified receptor (e.g., thrombin), a radiolabeled or fluorescently labeled ligand known to bind to the receptor, Peptide D, and Peptide L.[7]
-
Procedure:
-
A constant concentration of the receptor and the labeled ligand are incubated together.
-
Increasing concentrations of the unlabeled competitor peptides (Peptide D and Peptide L) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The amount of labeled ligand bound to the receptor is measured.
-
The data is used to calculate the inhibition constant (Kᵢ), which reflects the binding affinity of the competitor peptides.
-
In Vitro Biological Activity Assay
Objective: To measure the functional effect of the peptides.
Methodology:
-
Example Assay: Thrombin Inhibition Assay.[7]
-
Materials: Human α-thrombin, a chromogenic substrate for thrombin (e.g., S2238), assay buffer, Peptide D, and Peptide L.[7]
-
Procedure:
-
Thrombin is pre-incubated with various concentrations of Peptide D or Peptide L in an assay buffer.
-
The chromogenic substrate is added to initiate the reaction.
-
The rate of substrate cleavage is monitored by measuring the change in absorbance at a specific wavelength over time.
-
The concentration of the peptide that causes 50% inhibition of the enzyme's activity (EC₅₀) is determined.
-
Visualizations
Signaling Pathway and Mechanism of Action
The D-Pro-D-Phe containing peptide acts as a competitive inhibitor of thrombin, a key enzyme in the coagulation cascade. By binding to the active site of thrombin, the peptide prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation.
Caption: Inhibition of the coagulation cascade by a D-Pro-D-Phe peptide.
Experimental Workflow for Peptide Validation
The validation of a custom-synthesized peptide containing D-amino acids follows a logical workflow from initial synthesis confirmation to functional characterization.
Caption: Workflow for the validation of a D-Pro-D-Phe containing peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jpt.com [jpt.com]
- 11. How to Sequence a Peptide [biognosys.com]
Enhanced Enzymatic Stability of Peptides with D-Amino Acid Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in biological systems. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the enzymatic stability of peptides containing D-amino acids versus their L-counterparts, supported by quantitative data and detailed experimental protocols.
The Principle of Proteolytic Resistance
Proteases, the enzymes responsible for peptide degradation, exhibit a high degree of stereospecificity. Their active sites are exquisitely evolved to recognize and bind the specific three-dimensional structure of L-amino acid residues.[1] Peptides composed entirely of L-amino acids fit perfectly into these enzymatic pockets, leading to the cleavage of peptide bonds and rapid degradation.
Conversely, D-amino acids, being the mirror images of L-amino acids, possess a different spatial conformation.[1] This altered stereochemistry prevents them from fitting correctly into the active site of common proteases.[2][3] As a result, peptides containing D-amino acids are not recognized as substrates and are highly resistant to proteolytic degradation.[4][5] This fundamental difference in interaction is the primary reason for the dramatically enhanced stability of D-peptides.
Quantitative Comparison of Enzymatic Stability
The incorporation of D-amino acids, either partially or fully, has been shown to dramatically increase peptide half-life in the presence of proteases and biological fluids like serum. Below is a summary of experimental data from various studies comparing the stability of L-peptides to their D-amino acid-containing analogs.
| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (t½) of D-Analog | Half-life (t½) of L-Peptide | Fold Increase in Stability | Reference |
| P4C vs. P4 | 100% (All D-amino acids) | Enzyme Cocktail (Trypsin, Chymotrypsin, Elastase) | > 6 hours (Stable) | ~30 minutes | > 12 | [2] |
| P5C vs. P5 | 100% (All D-amino acids) | Enzyme Cocktail (Trypsin, Chymotrypsin, Elastase) | > 6 hours (Stable) | ~30 minutes | > 12 | [2] |
| D-CP vs. Polybia-CP | 100% (All D-amino acids) | Trypsin (0.2 mg/mL) | > 6 hours (Stable) | < 1 hour | > 6 | [6] |
| (D)-GLP1 vs. (L)-GLP1 | 100% (All D-amino acids) | Proteinase K | ~80% remaining after 6h | Total loss in < 1 hour | Significant | [7] |
| 9D-RDP215 vs. RDP215 | 47% (9 D-amino acids) | 10% Human Serum | Stable for > 7 days | Degraded within 7 days | Significant | [8] |
| OM19D vs. OM19R | 32% (D-Arg & D-Lys substitutions) | Trypsin (10 mg/mL) | Stable for > 8 hours | Rapid Degradation | Significant | [9] |
Experimental Protocols
Accurate assessment of peptide stability is crucial for preclinical development. The following are detailed methodologies for common in vitro stability assays.
Peptide Stability Assay in Human Serum
This protocol determines the half-life of a peptide in a complex biological fluid that mimics in vivo conditions.
a. Materials:
-
Test peptide and control peptide (stock solutions in water or DMSO)
-
Human serum (commercially sourced, pooled)
-
Quenching solution: 10% (v/v) Trichloroacetic Acid (TCA) in water
-
Neutralization solution: 1 M Sodium Hydroxide (NaOH)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
b. Procedure:
-
Incubation: Pre-warm human serum to 37°C. Spike the test peptide into the serum to a final concentration of 10-100 µM. Mix gently by vortexing.
-
Time Points: Immediately take a 100 µL aliquot for the t=0 time point. Incubate the remaining mixture at 37°C with gentle shaking. Collect subsequent 100 µL aliquots at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Reaction Quenching: Immediately add the 100 µL aliquot to a microcentrifuge tube containing 20 µL of 10% TCA to precipitate serum proteins and stop enzymatic activity. Vortex thoroughly.
-
Protein Precipitation: Incubate the quenched sample on ice for 10-30 minutes.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for HPLC: Carefully transfer the supernatant to a new tube. Some protocols may require neutralization before analysis.[10]
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% ACN over 30 minutes). Monitor the absorbance at 214 nm or 220 nm.[10]
-
Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a one-phase decay model.[11]
Protease-Specific Degradation Assay (e.g., Trypsin)
This assay evaluates peptide stability against a specific protease.
a. Materials:
-
Test peptide and control peptide
-
Trypsin (e.g., TPCK-treated, mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate or Tris-HCl, pH 7.8-8.0[12]
-
Quenching Solution: 10% Acetic Acid or 1% TFA
-
HPLC system as described above
b. Procedure:
-
Sample Preparation: Dissolve the peptide in the Digestion Buffer to a known concentration (e.g., 1 mg/mL).
-
Enzyme Addition: Add trypsin to the peptide solution to a final enzyme:peptide ratio of 1:20 to 1:100 (w/w).[12]
-
Incubation: Incubate the mixture at 37°C.[13]
-
Time Points and Quenching: At desired time points (e.g., 0, 30 min, 1h, 2h, 6h), withdraw an aliquot and stop the reaction by adding the quenching solution to lower the pH.[14]
-
HPLC Analysis: Analyze the quenched samples directly by HPLC using the same method described for the serum stability assay.
-
Data Analysis: Quantify the disappearance of the parent peptide peak over time to determine the rate of degradation.
Conclusion
The substitution of L-amino acids with D-amino acids is a robust and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides.[5][9] The inherent resistance of D-peptides to proteolysis translates to a longer circulation half-life, a critical attribute for developing effective peptide-based drugs.[15] The experimental data consistently demonstrates significant, often manifold, increases in stability across various peptide sequences and enzymatic conditions. By utilizing the standardized protocols provided, researchers can effectively screen and optimize peptide candidates, accelerating the development of next-generation therapeutics with improved pharmacokinetic profiles.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 13. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lifetein.com [lifetein.com]
Assessing the Purity of Synthetic Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for assessing the purity of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, a protected dipeptide, with illustrative experimental data and protocols.
The purity of a synthetic peptide directly impacts its biological activity, safety, and overall reliability in research and therapeutic applications. Impurities, which can arise during synthesis, may include deletion sequences, truncated sequences, or incompletely deprotected molecules.[1] Therefore, rigorous analytical characterization is paramount. This guide focuses on three principal techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques for Purity Assessment
Each analytical method offers unique advantages and provides complementary information regarding the purity and identity of the target peptide.
| Analytical Technique | Principle | Information Provided | Typical Purity Range Detected | Resolution | Throughput |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Quantitative purity based on peak area percentage, detection of impurities with different polarities. | 85% - >99% | High | High |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Confirmation of molecular weight, identification of impurities based on their mass. | Qualitative, can be semi-quantitative | Very High | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of stereochemistry, identification and quantification of impurities. | >95% | High | Low |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for peptide purity analysis, separating the target peptide from impurities based on their physicochemical properties.[1][2][3] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides.[3]
Experimental Protocol: RP-HPLC
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Illustrative Data
An HPLC chromatogram of this compound would ideally show a single major peak. The presence of other peaks indicates impurities. Purity is calculated as the area of the main peak divided by the total area of all peaks.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 15.2 | 98.5 | 98.5 |
| Impurity 1 (e.g., deprotected Phe) | 12.8 | 0.8 | - |
| Impurity 2 (e.g., diastereomer) | 14.9 | 0.7 | - |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[4] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques for peptides.
Experimental Protocol: ESI-MS
-
Mass Spectrometer: ESI-Time of Flight (ESI-TOF).
-
Sample Infusion: The sample is introduced via direct infusion or coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-1000.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the expected molecular ion peak ([M+H]+).
Illustrative Data
The mass spectrum should display a prominent peak corresponding to the protonated molecule of this compound (C₂₄H₂₆N₂O₆, MW = 438.48).
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Identity |
| This compound | 439.19 | 439.21 | Target Peptide |
| Impurity (e.g., loss of benzyl group) | 349.15 | 349.16 | Potential Impurity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the chemical structure and stereochemistry of the peptide.[5][6] Both 1D (¹H) and 2D (COSY, HSQC) NMR experiments are valuable. For peptide analysis, a high-purity sample (>95%) is typically required.[5][7]
Experimental Protocol: ¹H NMR
-
Spectrometer: 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg/mL.
-
Data Acquisition: Standard ¹H NMR pulse sequence.
-
Data Analysis: Integration of proton signals and comparison of chemical shifts to expected values.
Illustrative Data
The ¹H NMR spectrum should show distinct signals for all protons in the molecule, with appropriate chemical shifts and coupling constants. The integration of these signals should correspond to the number of protons in each environment.
| Proton Environment | Expected Chemical Shift (ppm) | Observed Integration |
| Aromatic protons (Phe, OBzl) | 7.2-7.4 | 10H |
| CH₂ (OBzl) | 5.1 | 2H |
| α-CH (Phe) | 4.7 | 1H |
| α-CH (Pro) | 4.4 | 1H |
| OCH₃ (Carbomethoxycarbonyl) | 3.7 | 3H |
| β, γ, δ-CH₂ (Pro) | 1.8-2.3, 3.5-3.7 | 6H |
| β-CH₂ (Phe) | 3.0-3.2 | 2H |
Comparison with Alternative Dipeptides
To illustrate the resolving power of these analytical techniques, we can compare the expected data for our target compound with two hypothetical, structurally similar dipeptides.
| Compound | Structure | Expected HPLC Retention | Expected [M+H]⁺ | Key Differentiating NMR Signal |
| This compound | Cbz-D-Pro-D-Phe-OBzl | Baseline | 439.19 | - |
| Carbomethoxycarbonyl-L-Pro-D-Phe-OBzl | Cbz-L-Pro-D-Phe-OBzl | Slightly different from baseline due to diastereomeric nature | 439.19 | Different chemical shifts for Proline protons |
| Carbomethoxycarbonyl-D-Pro-D-Tyr(Bzl)-OBzl | Cbz-D-Pro-D-Tyr(Bzl)-OBzl | More retentive due to increased hydrophobicity | 545.23 | Additional aromatic signals for Tyr side chain |
Visualizing the Workflow and Relationships
To further clarify the process and relationships, the following diagrams are provided.
Figure 1. Experimental workflow for purity assessment.
Figure 2. Hypothetical signaling pathway.
By employing a combination of these powerful analytical techniques, researchers can confidently ascertain the purity and structural integrity of synthetic peptides like this compound, ensuring the reliability and accuracy of their scientific investigations.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Peptide NMR Spectroscopy Services [tricliniclabs.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining the integrity of chemical compounds are paramount. This document provides essential guidance for the safe handling and disposal of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, a dipeptide derivative. Adherence to these protocols is critical for a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The required PPE is summarized in the table below.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or dust particles of the compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. It is advisable to double-glove if handling larger quantities or for prolonged periods.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills.[2] |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability and purity of this compound.
Storage:
-
Store the lyophilized peptide in a tightly sealed container in a refrigerator at 2-8°C for short-term storage.
-
For long-term storage, it is recommended to store the compound at -20°C or lower.[2]
-
The compound should be protected from moisture and light.[2]
Handling Lyophilized Powder:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture, which can degrade the peptide.[3]
-
Weigh the desired amount of the compound quickly in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
-
After weighing, tightly reseal the container and store it under the recommended conditions.
Reconstitution:
-
Refer to the product's technical data sheet for specific solubility information.
-
If no specific solvent is recommended, a common starting point for dipeptides is high-purity water or a buffer solution with a pH between 5 and 6.[3]
-
For compounds that are difficult to dissolve, sonication may be helpful.
-
Once in solution, it is best to use it immediately. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or below to avoid repeated freeze-thaw cycles.[2][3]
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with institutional and local regulations.[4]
Solid Waste:
-
Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[4]
Liquid Waste:
-
Collect all unused solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour peptide solutions or chemical waste down the drain.[4]
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid chemical waste.
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of the peptide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
